molecular formula C6H7ClN2O B1459160 5-(Aminomethyl)-3-chloropyridin-2-OL CAS No. 1393575-12-6

5-(Aminomethyl)-3-chloropyridin-2-OL

Katalognummer: B1459160
CAS-Nummer: 1393575-12-6
Molekulargewicht: 158.58 g/mol
InChI-Schlüssel: TUSBQROWQLSLFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-3-chloropyridin-2-OL is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)-3-chloropyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-3-chloropyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(aminomethyl)-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSBQROWQLSLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)-3-chloropyridin-2-ol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer facile access to a diverse range of complex molecular architectures. 5-(Aminomethyl)-3-chloropyridin-2-ol is one such pivotal intermediate, belonging to the aminopyridine class of compounds, which are recognized for their prevalence in a multitude of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, a plausible and detailed synthetic methodology, and the significant applications of 5-(aminomethyl)-3-chloropyridin-2-ol in the realm of drug discovery and development.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and formal naming conventions.

Chemical Structure:

The molecule consists of a pyridin-2-ol ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, with a hydroxyl group at the 2-position. The ring is further substituted with a chlorine atom at the 3-position and an aminomethyl group at the 5-position.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 5-(aminomethyl)-3-chloropyridin-2-ol .[2]

Key Structural Features and Physicochemical Properties:

PropertyValueSource
CAS Number 1393575-12-6[2]
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
Appearance White to off-white solidInferred from similar compounds
Storage 2-8 °C, under inert atmosphere
SMILES NCC1=CN=C(O)C(Cl)=C1[2]

The presence of both an acidic hydroxyl group and a basic amino group makes this molecule amphoteric. The chlorine atom and the aminomethyl group provide key reactive handles for further chemical modifications, rendering it a valuable scaffold in combinatorial chemistry and library synthesis for drug discovery programs.[3][4]

Synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol: A Proposed Synthetic Pathway

Proposed Synthetic Scheme

G start 2-Hydroxy-5-methylpyridine step1 Chlorination start->step1 intermediate1 3-Chloro-2-hydroxy-5-methylpyridine step1->intermediate1 SO₂Cl₂ or NCS step2 Benzylic Bromination intermediate1->step2 intermediate2 5-(Bromomethyl)-3-chloro-2-hydroxypyridine step2->intermediate2 NBS, AIBN step3 Cyanation intermediate2->step3 intermediate3 5-(Cyanomethyl)-3-chloro-2-hydroxypyridine step3->intermediate3 NaCN or KCN step4 Catalytic Hydrogenation intermediate3->step4 product 5-(Aminomethyl)-3-chloropyridin-2-ol step4->product H₂, Pd/C or Ra-Ni

Caption: Proposed synthetic pathway for 5-(Aminomethyl)-3-chloropyridin-2-ol.

Detailed Experimental Protocol

This protocol is a representative, conceptual methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Chlorination of 2-Hydroxy-5-methylpyridine

  • Rationale: The initial step involves the regioselective chlorination of the pyridine ring at the 3-position. The hydroxyl group at the 2-position is an ortho-, para-director, but the steric hindrance at the 6-position and the electronic nature of the ring favor chlorination at the 3-position.

  • Procedure:

    • To a stirred solution of 2-hydroxy-5-methylpyridine in a suitable chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-hydroxy-5-methylpyridine.

Step 2: Benzylic Bromination

  • Rationale: This step introduces a reactive handle at the methyl group via a free-radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.

  • Procedure:

    • Dissolve 3-chloro-2-hydroxy-5-methylpyridine in carbon tetrachloride or another suitable solvent.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere, with initiation by a UV lamp if necessary, for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate and purify the residue by column chromatography to yield 5-(bromomethyl)-3-chloro-2-hydroxypyridine.

Step 3: Cyanation

  • Rationale: The bromo- intermediate is converted to the corresponding nitrile. This is a crucial step as the cyano group will be reduced to the desired aminomethyl group in the final step. Sodium or potassium cyanide are common reagents for this nucleophilic substitution.

  • Procedure:

    • Dissolve 5-(bromomethyl)-3-chloro-2-hydroxypyridine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide or potassium cyanide and stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 6-12 hours.

    • Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-(cyanomethyl)-3-chloro-2-hydroxypyridine, which may be used in the next step without further purification if of sufficient purity.

Step 4: Catalytic Hydrogenation

  • Rationale: The final step involves the reduction of the nitrile to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 5-(cyanomethyl)-3-chloro-2-hydroxypyridine in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.

    • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

    • Stir the reaction at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 5-(aminomethyl)-3-chloropyridin-2-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Development

The 5-(aminomethyl)-3-chloropyridin-2-ol scaffold is a valuable building block in drug discovery due to the privileged nature of the aminopyridine moiety in medicinal chemistry.[1] While a direct lineage to a marketed drug may not be publicly disclosed, its utility lies in its potential as a versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient (API).[3] 5-(Aminomethyl)-3-chloropyridin-2-ol serves as a trifunctional scaffold, allowing for diverse chemical modifications at the amino, hydroxyl, and chloro positions. This enables the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

The aminopyridine core is present in drugs targeting a wide range of diseases. Derivatives of 5-(aminomethyl)-3-chloropyridin-2-ol could potentially be explored for activity in areas such as:

  • Neurological Disorders: Aminopyridines are known to act on ion channels in the central nervous system.

  • Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anti-cancer agents.

  • Inflammatory Diseases: Certain aminopyridine derivatives have shown anti-inflammatory properties.

Logical Flow for Drug Discovery Application

G start 5-(Aminomethyl)-3-chloropyridin-2-ol Scaffold step1 Library Synthesis (Amide Coupling, N-Alkylation, Suzuki Coupling, etc.) start->step1 intermediate1 Diverse Chemical Library step1->intermediate1 step2 High-Throughput Screening (HTS) intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization (SAR Studies) intermediate2->step3 product Drug Candidate step3->product

Caption: Workflow for utilizing the scaffold in a drug discovery program.

Conclusion

5-(Aminomethyl)-3-chloropyridin-2-ol represents a strategically important, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its trifunctional nature provides a versatile platform for the generation of diverse compound libraries, which are essential for modern drug discovery campaigns. The proposed synthetic route offers a practical and efficient method for its preparation, enabling its wider accessibility to the research community. As the quest for new and effective medicines continues, the role of such versatile chemical intermediates will undoubtedly become even more critical in shaping the future of pharmaceutical research and development.

References

  • Chem-Impex. 5-(Aminomethyl)-2-chloropyridine. [Link]

  • NextSDS. 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. Reduction scope of catalyst for cyano substrates a. [Link]

  • ResearchGate. The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. [Link]

  • Wipf Group, University of Pittsburgh. Medicinal Chemistry & Drug Discovery. [Link]

  • ResearchGate. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PubChem. Derivatives of phenyl-3-aminomethylquinolone-2 as inhibitors of no-synthase, method for their preparing, biologically active compounds and pharmaceutical composition based on thereof - Patent RU-2284325-C2. [Link]

  • Google Patents.
  • MDPI. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • Sciforum. Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.
  • Journal of the Chemical Society C: Organic. The significant directing effect of the cyano-group in the reduction of 5-cyano-3-oxo-steroids with complex metal hydrides. [Link]

  • Taylor & Francis. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • ResearchGate. What conditions are required for reduction of cyanopyrenes?. [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. [Link]

  • PMC. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

Sources

An In-depth Technical Guide to 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS 1393575-12-6): A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical entity 5-(Aminomethyl)-3-chloropyridin-2-ol, a substituted pyridine derivative with significant potential as a key building block in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. While specific literature on this exact compound is limited, this document extrapolates its properties, synthesis, and potential applications from established chemical principles and the known reactivity of its constituent functional groups.

Core Molecular Structure and Physicochemical Properties

5-(Aminomethyl)-3-chloropyridin-2-ol is a trifunctional heterocyclic compound featuring a pyridin-2-ol core, a chlorine atom at the 3-position, and an aminomethyl group at the 5-position. The interplay of these functional groups dictates its chemical behavior and potential utility.

Table 1: Physicochemical Properties of 5-(Aminomethyl)-3-chloropyridin-2-ol

PropertyValueSource
CAS Number 1393575-12-6[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
IUPAC Name 5-(aminomethyl)-3-chloropyridin-2-ol[1][2]
SMILES NCC1=CN=C(O)C(Cl)=C1[1][2]
Appearance Solid (predicted)Inferred
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.Inferred

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring.[3][4][5] The electron-withdrawing nature of the chlorine atom at the 3-position and the aminomethyl group at the 5-position will influence the electron density of the pyridine ring, affecting its reactivity.

Proposed Synthetic Pathways

G cluster_0 Pathway A: Late-stage Amination cluster_1 Pathway B: Early-stage Amination A1 5-Bromo-3-chloro-2-methoxypyridine A2 3-Chloro-2-methoxy-5-formylpyridine A1->A2 1. n-BuLi 2. DMF A3 5-(Aminomethyl)-3-chloro-2-methoxypyridine A2->A3 Reductive Amination (e.g., NH3, NaBH3CN or H2/Pd-C) A4 5-(Aminomethyl)-3-chloropyridin-2-ol A3->A4 Demethylation (e.g., BBr3 or HBr) B1 3-Chloro-5-methylpyridin-2-ol B2 5-(Bromomethyl)-3-chloropyridin-2-ol B1->B2 Radical Bromination (e.g., NBS, AIBN) B3 5-(Aminomethyl)-3-chloropyridin-2-ol B2->B3 Amination (e.g., NH3 or NaN3 followed by reduction)

Figure 1: Proposed synthetic pathways for 5-(Aminomethyl)-3-chloropyridin-2-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a potential synthesis based on Pathway A, which offers good control over the introduction of the functional groups.

Step 1: Formylation of 5-Bromo-3-chloro-2-methoxypyridine

  • Dissolve 5-bromo-3-chloro-2-methoxypyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-chloro-2-methoxy-5-formylpyridine.

Causality: The use of n-butyllithium at low temperatures allows for a regioselective lithium-halogen exchange at the more reactive 5-position. Subsequent quenching with DMF introduces the formyl group.

Step 2: Reductive Amination

  • Dissolve 3-chloro-2-methoxy-5-formylpyridine in methanol.

  • Add a solution of ammonia in methanol.

  • To this mixture, add a reducing agent such as sodium cyanoborohydride or utilize catalytic hydrogenation (H₂, Pd/C).[1][6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 5-(aminomethyl)-3-chloro-2-methoxypyridine.

Causality: Reductive amination provides a direct and efficient method for converting an aldehyde to a primary amine. The choice of reducing agent can be tailored to the substrate's sensitivity.

Step 3: Demethylation

  • Dissolve 5-(aminomethyl)-3-chloro-2-methoxypyridine in an appropriate solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Allow the reaction to proceed until complete demethylation is observed by TLC or LC-MS.

  • Carefully quench the reaction with methanol and then water.

  • Adjust the pH to neutral or slightly basic with a suitable base.

  • Extract the product and purify by crystallization or chromatography to yield the final product, 5-(aminomethyl)-3-chloropyridin-2-ol.

Causality: Cleavage of the methyl ether is necessary to reveal the final pyridin-2-ol functionality. BBr₃ is a powerful Lewis acid commonly used for this purpose.

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of 5-(aminomethyl)-3-chloropyridin-2-ol makes it a highly versatile scaffold for the synthesis of diverse compound libraries.

G cluster_0 Reactions at the Aminomethyl Group cluster_1 Reactions at the Pyridine Ring Core 5-(Aminomethyl)-3-chloropyridin-2-ol Amide Amide Formation (Acylation) Core->Amide R-COCl or R-COOH, coupling agent Sulfonamide Sulfonamide Formation (Sulfonylation) Core->Sulfonamide R-SO2Cl Subst_Amine Substituted Amines (Alkylation) Core->Subst_Amine R-X, base Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig at Cl) Core->Cross_Coupling Pd catalyst, ligand, boronic acid/ester or amine N_Alkylation N-Alkylation/Arylation of Pyridone Core->N_Alkylation R-X, base

Figure 2: Potential reaction pathways for the derivatization of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization. It can readily undergo:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form a wide range of amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

These reactions allow for the introduction of diverse side chains, which can be tailored to interact with specific biological targets.

Modification of the Pyridine Core

The chloro-substituted pyridine ring offers further opportunities for diversification:

  • Cross-Coupling Reactions: The chlorine atom at the 3-position can potentially participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[7][8] This enables the introduction of various aryl, heteroaryl, and amino substituents.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridin-2-ol/pyridone tautomer can be alkylated or arylated under suitable basic conditions.

Potential Pharmacological Relevance

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[9] The structural motifs present in 5-(aminomethyl)-3-chloropyridin-2-ol suggest potential applications in several therapeutic areas:

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bonds within the ATP-binding site of the enzyme.[7]

  • CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.

  • Anti-infective Agents: Many antibacterial and antifungal agents incorporate substituted pyridine rings.[10]

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of some pyridine derivatives have been documented.[11][12]

The combination of a hydrogen bond donor/acceptor (pyridin-2-ol), a modifiable nucleophile (aminomethyl group), and a handle for cross-coupling (chlorine atom) makes this compound a valuable starting point for fragment-based drug design and lead optimization campaigns.

Safety and Handling

Based on the available supplier information, 5-(Aminomethyl)-3-chloropyridin-2-ol should be handled with care in a well-ventilated laboratory.[2]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Use personal protective equipment, including safety glasses, gloves, and a lab coat.

A full Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

5-(Aminomethyl)-3-chloropyridin-2-ol is a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its trifunctional nature provides multiple avenues for diversification, making it an attractive scaffold for the generation of novel compound libraries. While specific experimental data for this molecule remains scarce, this guide provides a solid foundation for its synthesis and application based on established chemical principles. Further research into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • Couto, S., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed. [Link]

  • Plescia, D., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. [Link]

  • Plescia, D., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. ResearchGate. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Lam, K., & Zhou, J. (2016). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. PMC. [Link]

  • Kappe, C. O. (2000). Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides. ResearchGate. [Link]

  • Knochel, P., et al. (2018). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1)... ResearchGate. [Link]

  • Pelter, A., et al. (1994). Reductive aminations of ketones and aldehydes using borane–pyridine. RSC Publishing. [Link]

  • Baba, A., et al. (2000). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications (RSC Publishing). [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Bracher, F., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • Nawar, N., et al. (2020). Synthesis of pyridin‐2‐one derivatives 11 and 14. ResearchGate. [Link]

  • Aikins, J. A., & Shelton, E. J. (1990). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • IIP Series. (2022). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]

  • Varshney, S., & Mishra, N. (2023). Pyridine-based polymers and derivatives: Synthesis and applications. OUCI. [Link]

  • Adimurthy, S., et al. (2019). Various routes for the synthesis of functionalized pyridines. ResearchGate. [Link]

  • Wang, Z., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Smee, D. F., et al. (1998). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications. [Link]

  • Morofuji, T., et al. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. PMC. [Link]

  • Saha, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Desroches, J., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • He, H., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Salehi, B., et al. (2021). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. PMC. [Link]

  • Nistri, A., & Bartolini, A. (1975). Pharmacological Properties of New Neuroleptic Compounds. PubMed. [Link]

  • Tresserra-Rimbau, A., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. MDPI. [Link]

  • IntechOpen. (2023). Effects and Pharmacological Use of Alkaloids on the Eyes. [Link]

Sources

Spectral Data of 5-(Aminomethyl)-3-chloropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 5-(Aminomethyl)-3-chloropyridin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and characterization of this molecule.

Introduction

5-(Aminomethyl)-3-chloropyridin-2-ol is a substituted pyridinol derivative of interest in medicinal chemistry and materials science. Its structural features, including a chlorine substituent, an aminomethyl group, and a pyridinol core, give rise to a unique spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and for ensuring its purity and stability in various applications. This guide provides a detailed theoretical framework for understanding the spectral characteristics of this compound, drawing upon established principles of spectroscopy and comparative data from related structures.

Chemical Structure and Properties

  • IUPAC Name: 5-(Aminomethyl)-3-chloropyridin-2-ol

  • CAS Number: 1393575-12-6[1]

  • Molecular Formula: C₆H₇ClN₂O[1]

  • Molecular Weight: 158.59 g/mol [1]

  • SMILES Code: OC1=NC=C(CN)C(Cl)=C1

Caption: Chemical structure of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-(Aminomethyl)-3-chloropyridin-2-ol are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl protons, the amine protons, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-47.0 - 7.5Doublet (d)1H
H-67.5 - 8.0Doublet (d)1H
-CH₂-3.8 - 4.2Singlet (s)2H
-NH₂1.5 - 3.0Broad Singlet (br s)2H
-OH9.0 - 11.0Broad Singlet (br s)1H

Causality behind Predictions:

  • The aromatic protons (H-4 and H-6) are expected to appear in the downfield region due to the deshielding effect of the pyridine ring. Their coupling will likely result in doublets, with a small coupling constant typical for meta-coupling.

  • The chemical shift of the aminomethyl protons (-CH₂-) is influenced by the adjacent aromatic ring and the amino group.

  • The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2155 - 165
C-3115 - 125
C-4135 - 145
C-5120 - 130
C-6140 - 150
-CH₂-40 - 50

Causality behind Predictions:

  • The carbon atoms of the pyridine ring will resonate at lower field due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. The carbon bearing the hydroxyl group (C-2) is expected to be the most downfield.

  • The aminomethyl carbon (-CH₂-) will appear in the upfield region, typical for sp³ hybridized carbons attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(Aminomethyl)-3-chloropyridin-2-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-N, and C-Cl bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad
N-H stretch (amine)3300 - 3500Medium (two bands)
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C and C=N stretch (aromatic ring)1550 - 1650Strong
N-H bend (amine)1580 - 1650Medium
C-N stretch1250 - 1350Medium
C-Cl stretch600 - 800Strong

Causality behind Predictions:

  • The broad O-H and N-H stretching bands in the high-frequency region are characteristic of hydroxyl and amino groups, respectively, and are often subject to hydrogen bonding.

  • The aromatic C=C and C=N stretching vibrations typically appear in the 1550-1650 cm⁻¹ region.[2]

  • The C-Cl stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Aminomethyl)-3-chloropyridin-2-ol, Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

Molecular Ion Peak

The molecular ion peak ([M]⁺) in an EI spectrum, or the protonated molecule ([M+H]⁺) in an ESI spectrum, will be crucial for confirming the molecular weight. A key feature will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in two peaks for the molecular ion (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.[3]

  • [M]⁺ (³⁵Cl): m/z 158

  • [M+2]⁺ (³⁷Cl): m/z 160

Fragmentation Pattern

The fragmentation of the molecular ion can provide valuable structural information.

fragmentation M [C₆H₇ClN₂O]⁺˙ m/z 158/160 F1 [C₅H₅ClN₂O]⁺ m/z 143/145 (-CH₂NH₂) M->F1 - •CH₂NH₂ F2 [C₆H₆ClN₂]⁺ m/z 141/143 (-OH) M->F2 - •OH F3 [C₅H₄N₂O]⁺ m/z 108 (-Cl, -CH₂NH₂) F1->F3 - Cl

Caption: Predicted major fragmentation pathways for 5-(Aminomethyl)-3-chloropyridin-2-ol.

Causality behind Predictions:

  • Loss of aminomethyl radical: A common fragmentation pathway for benzylamine-type structures is the cleavage of the C-C bond between the ring and the aminomethyl group, leading to a stable pyridinol fragment.

  • Loss of hydroxyl radical: Cleavage of the C-OH bond can also occur.

  • Loss of chlorine: Subsequent fragmentation of primary fragments can involve the loss of a chlorine radical.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on their positions, multiplicities, and integration values.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or solutions), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample can be introduced directly via a solids probe.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 5-(Aminomethyl)-3-chloropyridin-2-ol. By understanding the theoretical basis for these spectral features and by comparing them with data from related compounds, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining high-quality spectral data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis, Spectroscopic, Electrochemical and Antibacterial Activities of Mono- and Homobi-Nuclear Of Ru (Ii) Complexes with a Triazolate Bridging Ligands. Oriental Journal of Chemistry, 32(3), 1563-1570. [Link]

Sources

Comprehensive Technical Guide: 5-(Aminomethyl)-3-chloropyridin-2-OL in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyridine scaffolds are indispensable building blocks, frequently serving as bioisosteres for benzene rings to improve aqueous solubility, lower lipophilicity (LogP), and introduce specific hydrogen-bonding vectors. 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6) is a highly versatile, multi-functional intermediate[1].

As a Senior Application Scientist, I frequently deploy this scaffold in the design of kinase inhibitors and central nervous system (CNS) agents[2]. The strategic value of this molecule lies in its orthogonal reactivity:

  • The Aminomethyl Group: A highly nucleophilic primary aliphatic amine, primed for amide couplings, reductive aminations, or urea formations.

  • The 3-Chloro Substituent: While 2- and 4-chloropyridines undergo rapid Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the Meisenheimer complex by the pyridine nitrogen[3], the 3-chloro position is electronically distinct. It is optimally suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) rather than spontaneous SNAr, allowing for precise chemoselectivity[3].

  • The 2-Hydroxyl/2-Pyridone Motif: Exists in a tautomeric equilibrium that acts as a potent hydrogen-bond donor/acceptor pair, a classical motif for binding to the ATP-binding hinge region of kinases.

Physicochemical Profiling & Data Presentation

To ensure reproducible experimental design, understanding the fundamental physicochemical properties of the compound is mandatory.

Table 1: Physicochemical and Identification Data

ParameterSpecification / ValueCausality / Relevance
IUPAC Name 5-(aminomethyl)-3-chloropyridin-2-olStandardized nomenclature for regulatory filing.
CAS Number 1393575-12-6Unique identifier for inventory and MSDS tracking[1].
Molecular Formula C₆H₇ClN₂OCore stoichiometric baseline for yield calculations[1].
Molecular Weight 158.59 g/mol Required for precise molarity and equivalent scaling[1].
SMILES NCC1=CN=C(O)C(Cl)=C1Utilized for in silico docking and cheminformatics[1].
Purity Standard ≥95% (Typically LC-MS/NMR)Prevents side-reactions from des-chloro or des-amino impurities[1].

Safety, Handling, and MSDS Protocols

Handling functionalized pyridines requires strict adherence to safety protocols. The presence of a primary aliphatic amine imparts basicity, which directly correlates to tissue irritation.

Table 2: MSDS Hazard & Handling Specifications

CategoryProtocol / SpecificationScientific Rationale (Causality)
GHS Classification GHS07 (Warning) [1]Compound is a localized irritant but lacks severe systemic toxicity flags at standard bench scales.
Hazard Statements Causes skin/eye irritation; May cause respiratory irritation[1].The basic primary amine disrupts lipid bilayers in cellular membranes, causing localized inflammation.
Storage Conditions 0–8 °C , sealed under Argon[1].Prevents oxidative degradation of the primary amine and mitigates slow intermolecular dimerization.
PPE Requirements Nitrile gloves, safety goggles, lab coat, fume hood[4].Standard barrier protection prevents dermal absorption and inhalation of aerosolized particulates.
Self-Validating Emergency Response Protocol

If dermal exposure occurs, a self-validating response must be executed:

  • Immediate Action: Flush the affected area with copious amounts of water for 15 minutes.

  • Validation (Causality): Do not use acidic neutralizers (like dilute acetic acid) on the skin. While neutralizing the amine seems logical, acid-base neutralizations are exothermic and can cause secondary thermal burns. Water provides safe, infinite dilution.

Reactivity and Synthetic Utility

To maximize the utility of 5-(Aminomethyl)-3-chloropyridin-2-ol, chemists must exploit its orthogonal reactive sites.

Reactivity Core 5-(Aminomethyl)-3-chloropyridin-2-ol CAS: 1393575-12-6 Amine Aminomethyl Group (Nucleophile) Core->Amine Site 1 Chloro 3-Chloro Position (Electrophile) Core->Chloro Site 2 Hydroxyl 2-Hydroxyl Group (Tautomeric) Core->Hydroxyl Site 3 Amide Amide Coupling / Reductive Amination Amine->Amide HATU/DIPEA CrossCoupling Pd-Catalyzed Cross-Coupling Chloro->CrossCoupling Transition Metal Pyridone 2-Pyridone Tautomer (H-Bonding Motif) Hydroxyl->Pyridone Equilibrium

Figure 1: Orthogonal reactivity pathways of 5-(Aminomethyl)-3-chloropyridin-2-ol for library synthesis.

Experimental Protocol: Chemoselective Amide Coupling

The following methodology outlines a self-validating system for the chemoselective amide coupling of the aminomethyl group, leaving the 3-chloro position intact for downstream late-stage functionalization[3].

Rationale and Causality

We utilize HATU as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.

  • Causality: HATU is highly efficient but can react directly with primary amines to form unreactive guanidinium byproducts. Therefore, the carboxylic acid must be pre-activated with HATU before the introduction of 5-(Aminomethyl)-3-chloropyridin-2-ol.

  • Causality: The reaction is performed at room temperature because elevating the temperature risks unwanted side reactions at the 3-chloro position.

Step-by-Step Methodology

Step 1: Pre-activation (The Electrophile)

  • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.

  • Add DIPEA (3.0 equiv), followed by HATU (1.1 equiv).

  • Self-Validation Checkpoint: Stir for 15 minutes. The solution will typically undergo a distinct color change (often to pale yellow), indicating the formation of the active O7-azabenzotriazole ester.

Step 2: Nucleophilic Addition 4. Add 5-(Aminomethyl)-3-chloropyridin-2-ol (1.05 equiv) to the pre-activated mixture. 5. Stir at room temperature (20–25 °C) for 2 hours.

Step 3: In-Process Control (IPC) 6. Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. 7. Logic: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the complete disappearance of the 158.59 m/z peak (corresponding to the starting amine)[1].

Step 4: Quenching and Workup 8. Quench the reaction by adding saturated aqueous NaHCO₃. 9. Causality: The mildly basic aqueous quench neutralizes any residual acid and hydrolyzes unreacted HATU, partitioning the organic product into the organic layer (e.g., Ethyl Acetate) while washing away DMF and water-soluble byproducts.

Workflow Storage Cold Storage (0-8°C) Argon Atmosphere Prep Fume Hood Prep PPE: Gloves, Goggles Storage->Prep Equilibrate to RT Reaction Reaction Execution (HATU Pre-activation) Prep->Reaction Reagent Addition IPC In-Process Control (IPC) LC-MS Validation (158.59 m/z) Reaction->IPC Aliquot Sampling IPC->Reaction Incomplete Conversion Workup Aqueous Quench (Sat. NaHCO3) IPC->Workup >95% Conversion Purification Flash Chromatography & NMR Verification Workup->Purification Crude Isolation

Figure 2: Self-validating experimental workflow and safety protocol for handling the compound.

Conclusion

5-(Aminomethyl)-3-chloropyridin-2-ol is a premium building block that bridges the gap between synthetic feasibility and target-binding efficacy in drug discovery. By adhering to the strict 0–8 °C storage protocols[1] and leveraging the distinct electronic environments of its functional groups, researchers can execute highly chemoselective syntheses. Always ensure that experimental setups are governed by self-validating IPCs to maintain scientific integrity and operational safety.

References

  • NextSDS Database. "5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information." NextSDS. Available at:[Link]

  • Thermo Fisher Scientific. "Active chloro-heterocycles in Organic Synthesis." Fisher Scientific. Available at:[Link]

Sources

An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of 5-(Aminomethyl)-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-(Aminomethyl)-3-chloropyridin-2-OL, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While experimental data on this specific molecule is limited in publicly accessible literature, this document outlines a robust, first-principles approach to characterizing its structural, electronic, and potential interactive properties. By leveraging a suite of computational chemistry techniques, from quantum mechanics to molecular dynamics, researchers can generate a wealth of data to guide further experimental work and drug discovery efforts. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a strategic overview and detailed, actionable protocols for the computational modeling of this and similar small molecules.

Introduction: The Rationale for Computational Investigation

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, including its aromaticity and the presence of a nitrogen heteroatom, make it a versatile building block in drug design.[2][3] The specific substitutions on the pyridine ring, in this case, an aminomethyl group, a chlorine atom, and a hydroxyl group, are expected to significantly influence the molecule's physicochemical properties, reactivity, and potential biological activity.[2][4]

5-(Aminomethyl)-3-chloropyridin-2-OL (CAS: 1393575-12-6) presents a unique combination of functional groups that warrant a detailed theoretical investigation.[5][6] The aminomethyl group can act as a hydrogen bond donor and a protonatable site, the chlorine atom as a lipophilic and electronically withdrawing group, and the pyridin-2-ol moiety can exist in tautomeric forms, further influencing its interaction with biological targets. A thorough computational analysis can provide insights into:

  • Molecular Geometry and Stability: Determining the most stable conformation and the relative energies of different tautomers.

  • Electronic Properties: Understanding the charge distribution, molecular orbitals, and reactivity profile.

  • Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

  • Potential for Drug-Likeness: Evaluating its properties in the context of established parameters for oral bioavailability.

  • Interaction with Biological Targets: Proposing and evaluating potential binding modes with relevant protein active sites.

This guide will lay out a systematic, multi-tiered computational workflow to elucidate these properties, providing a solid theoretical foundation for the future development and application of 5-(Aminomethyl)-3-chloropyridin-2-OL.

Foundational Molecular Properties

Before embarking on advanced computational modeling, it is crucial to establish the fundamental properties of the molecule.

PropertyValueSource
IUPAC Name 5-(aminomethyl)-3-chloropyridin-2-ol[5]
CAS Number 1393575-12-6[5][6]
Molecular Formula C₆H₇ClN₂O[5][6]
Molecular Weight 158.59 g/mol [5][6]
SMILES NCC1=CN=C(O)C(Cl)=C1[5]

Proposed Computational Modeling Workflow

The following workflow is designed to provide a comprehensive theoretical characterization of 5-(Aminomethyl)-3-chloropyridin-2-OL, progressing from fundamental quantum mechanical calculations to more complex simulations of its behavior in a biological context.

Caption: A multi-stage computational workflow for the in-depth analysis of 5-(Aminomethyl)-3-chloropyridin-2-OL.

Detailed Experimental Protocols: A Step-by-Step Guide

Quantum Mechanical Calculations with Density Functional Theory (DFT)

Rationale: DFT provides a good balance between computational cost and accuracy for studying the electronic structure of medium-sized organic molecules.[3][7] It is well-suited for determining optimized geometries, relative energies of isomers and tautomers, and a wide range of electronic properties.

Protocol:

  • Structure Preparation:

    • Draw the 2D structure of 5-(Aminomethyl)-3-chloropyridin-2-OL and its potential tautomer, 5-(aminomethyl)-3-chloro-1H-pyridin-2-one.

    • Generate initial 3D coordinates using a molecular builder.

  • Geometry Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p). This basis set is chosen for its inclusion of polarization and diffuse functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.

    • Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.

    • Procedure:

      • Perform a geometry optimization for both tautomers.

      • Follow with a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

      • The relative energies of the tautomers can be determined from their calculated Gibbs free energies.

  • Electronic Property Analysis:

    • From the optimized structures, calculate:

      • Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap provide insights into the molecule's kinetic stability and chemical reactivity.

      • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze intramolecular interactions.

  • Spectroscopic Prediction:

    • NMR: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts. These can be compared with experimental data for structure verification.

    • IR: The calculated vibrational frequencies can be used to predict the infrared spectrum, aiding in the identification of functional groups.

Expected Data Summary:

ParameterTautomer 1 (Pyridin-2-ol)Tautomer 2 (Pyridin-2-one)Significance
Gibbs Free Energy (Hartree) Calculated ValueCalculated ValueDetermines the more stable tautomer.
HOMO Energy (eV) Calculated ValueCalculated ValueRelates to electron-donating ability.
LUMO Energy (eV) Calculated ValueCalculated ValueRelates to electron-accepting ability.
HOMO-LUMO Gap (eV) Calculated ValueCalculated ValueIndicator of chemical reactivity.
Dipole Moment (Debye) Calculated ValueCalculated ValueInfluences solubility and intermolecular interactions.
Molecular Docking Simulations

Rationale: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[8] This is a crucial step in structure-based drug design. The choice of a target protein would depend on the therapeutic area of interest. For pyridine derivatives, potential targets are diverse, including kinases, proteases, and various receptors.[4][8]

Protocol:

  • Target Selection and Preparation:

    • Identify a relevant protein target from the Protein Data Bank (PDB). For illustrative purposes, let's consider a generic kinase active site.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

  • Ligand Preparation:

    • Use the optimized, lowest-energy tautomer of 5-(Aminomethyl)-3-chloropyridin-2-OL from the DFT calculations.

    • Assign partial charges using a suitable method (e.g., Gasteiger or from the NBO analysis).

  • Docking Simulation:

    • Software: AutoDock Vina, Schrödinger Glide, or similar.

    • Procedure:

      • Define the binding site (grid box) around the active site of the protein.

      • Perform the docking simulation to generate a series of binding poses.

      • Analyze the results based on the predicted binding affinity (scoring function) and the interactions observed in the best-scoring poses (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Caption: Workflow for molecular docking simulations.

Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment. This provides a more dynamic and realistic view of the binding interactions.

Protocol:

  • System Preparation:

    • Use the best-ranked pose from the molecular docking simulation as the starting structure.

    • Place the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • MD Simulation:

    • Software: GROMACS, AMBER, or NAMD.

    • Force Field: Use a suitable force field for proteins (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

    • Procedure:

      • Minimization: Energy minimize the system to remove steric clashes.

      • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.

      • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more quantitative measure of binding affinity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of 5-(Aminomethyl)-3-chloropyridin-2-OL. By following the proposed DFT, molecular docking, and MD simulation protocols, researchers can generate a robust theoretical profile of this molecule, including its structural and electronic properties, as well as its potential for interaction with biological targets. The insights gained from these computational studies will be invaluable for guiding the synthesis, experimental testing, and potential optimization of this compound as a lead for drug discovery programs. The methodologies described herein are also broadly applicable to the study of other novel small molecules, providing a powerful toolkit for modern medicinal chemistry research.

References

  • NextSDS. (n.d.). 5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information. [Link]

  • Al-Hourani, B. J. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Singh, P., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

  • Guerra-López, J., et al. (2021). The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(i) tricarbonyl complexes: a theoretical view. RSC Advances. [Link]

  • Ingraham, C. H., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link]

  • Dimmock, J. R., et al. (2010). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • NextSDS. (n.d.). 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride — Chemical Substance Information. [Link]

  • Krygowski, T. M., & Cyrański, M. K. (2009). Substituent Effects in Heterocyclic Systems. ResearchGate. [Link]

  • Li, Y., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • Ghamari, M., et al. (2019). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. [Link]

Sources

Methodological & Application

Application Note: 5-(Aminomethyl)-3-chloropyridin-2-ol as a Versatile Scaffold in Agrochemical Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous emergence of target-site resistance in agricultural pests and phytopathogenic fungi necessitates the development of novel chemical scaffolds. 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6) has emerged as a highly versatile building block in modern agrochemical discovery. Unlike traditional 2-chloropyridine intermediates used in first-generation neonicotinoids, this scaffold introduces a 2-hydroxyl group capable of tautomerization. This structural modification fundamentally alters the hydrogen-bonding network within target protein binding pockets, offering a strategic pathway to overcome resistance mechanisms in both insect Nicotinic Acetylcholine Receptors (nAChRs) and fungal Succinate Dehydrogenase (SDH) complexes.

Chemical Profile & Mechanistic Rationale

The utility of 5-(Aminomethyl)-3-chloropyridin-2-ol is driven by three distinct structural features:

  • The 5-Aminomethyl Linker: Acts as a highly reactive primary amine, serving as the primary attachment point for synthesizing complex amides, secondary amines, or heterocyclic systems.

  • The 3-Chloro Substituent: Provides essential lipophilicity and steric bulk. In biological systems, this halogen atom frequently engages in halogen bonding with backbone carbonyls of target proteins, enhancing binding affinity.

  • The 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism: This is the most critical feature. In aqueous and physiological environments, the compound exists in equilibrium with its 2-pyridone tautomer. This shift creates a novel hydrogen-bond donor (the pyridone N-H) and acceptor (the C=O), completely changing the electronic distribution compared to traditional hydrophobic 2-chloro-substituted pyridines[1].

G A 5-(Aminomethyl)- 3-chloropyridin-2-ol B 2-Pyridone Tautomer A->B Tautomeric Equilibrium C Reductive Amination (nAChR Modulators) A->C Pathway 1 D Amide Coupling (SDHI Fungicides) A->D Pathway 2

Fig 1. Tautomeric equilibrium and synthetic divergence of the pyridine scaffold.

Application 1: Synthesis of Novel nAChR Modulators (Insecticides)

Causality and Rationale

Traditional neonicotinoids (e.g., imidacloprid, thiacloprid) rely on a 2-chloro-5-pyridyl or thiazolyl headgroup to interact with the insect nAChR [2]. However, point mutations in the receptor's ligand-binding domain have led to widespread resistance. By substituting the 2-chloro group with a 2-hydroxyl/2-oxo group, researchers can exploit alternative hydrogen-bonding interactions within the mutated nAChR pocket, effectively restoring agonistic activity against resistant strains.

Protocol: Standardized Reductive Amination Workflow

This self-validating protocol details the coupling of the scaffold with a substituted aldehyde to form a secondary amine, a common pharmacophore in mesoionic and neonicotinoid-like insecticides.

Materials:

  • 5-(Aminomethyl)-3-chloropyridin-2-ol (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold and the target aldehyde in anhydrous DCE (0.2 M concentration). Add glacial acetic acid.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the primary amine, driving the equilibrium toward the intermediate iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ portion-wise.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts. DCE is chosen over Dichloromethane (DCM) as it provides optimal solubility for the borohydride species and allows for gentle heating if the reaction is sluggish.

  • Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Application 2: Development of Pyridyl-Carboxamide Fungicides (SDHIs)

Causality and Rationale

Succinate Dehydrogenase Inhibitors (SDHIs) block the ubiquinone-binding site of the mitochondrial complex II, starving the fungus of energy[3]. Modern SDHIs (e.g., boscalid, fluxapyroxad) typically feature a pyrazole or pyridine carboxamide core. The 5-(Aminomethyl)-3-chloropyridin-2-ol scaffold allows for the synthesis of "reverse-amide" SDHI analogs, where the amine is located on the pyridine ring rather than the acid component. This structural inversion can bypass efflux pump-mediated resistance mechanisms in phytopathogenic fungi.

Protocol: High-Efficiency Amide Coupling Workflow

Materials:

  • 5-(Aminomethyl)-3-chloropyridin-2-ol (1.0 eq)

  • Substituted Pyrazole-4-carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole-4-carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature.

    • Causality: HATU is utilized because it forms a highly reactive 7-membered hydrogen-bonded transition state with the acid, dramatically accelerating the coupling of sterically hindered substrates. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring strict chemoselectivity.

  • Coupling: Add 5-(Aminomethyl)-3-chloropyridin-2-ol to the activated ester solution. Stir for 4-6 hours.

    • Causality: The basic environment maintained by excess DIPEA ensures the primary amine remains deprotonated and highly nucleophilic, driving the reaction to completion.

  • Precipitation & Isolation: Pour the reaction mixture into ice-cold distilled water. The highly lipophilic SDHI analog will typically precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.

MoA Scaffold Modified Agrochemical (Pyridine-2-ol core) nAChR Insect nAChR (Target Site) Scaffold->nAChR Insecticides SDH Fungal SDH Complex (Mitochondria) Scaffold->SDH Fungicides Hbond Novel H-Bonding Overcomes Resistance nAChR->Hbond Block Ubiquinone Binding Site Blockade SDH->Block Paralysis Insect Paralysis & Death Hbond->Paralysis Apoptosis Fungal Energy Deficit & Apoptosis Block->Apoptosis

Fig 2. Dual-pathway Mode of Action (MoA) for pyridine-2-ol derived agrochemicals.

Data Presentation: Scaffold Comparison

To guide rational drug design, the physicochemical properties of 5-(Aminomethyl)-3-chloropyridin-2-ol are compared against the traditional neonicotinoid intermediate.

Property / Feature5-(Aminomethyl)-3-chloropyridin-2-ol2-Chloro-5-(aminomethyl)pyridine (Classic)
Molecular Formula C₆H₇ClN₂OC₆H₇ClN₂
Molecular Weight 158.59 g/mol 142.59 g/mol
H-Bond Donors 3 (Amine + Hydroxyl/Pyridone NH)2 (Amine)
H-Bond Acceptors 3 (N, O, Cl)2 (N, Cl)
Tautomerization Yes (2-Hydroxypyridine ⇌ 2-Pyridone)No
Primary Utility Resistance-breaking nAChR/SDHI scaffoldsTraditional Neonicotinoid synthesis
LogP (Predicted) ~0.8 - 1.2 (Highly hydrophilic)~1.5 - 1.8 (Moderately lipophilic)

Table 1: Comparative analysis of key physicochemical parameters influencing receptor binding and systemic plant uptake.

References

  • Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology.[Link]

  • Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2011). Overview of the status and global strategy for neonicotinoids. Journal of Agricultural and Food Chemistry.[Link]

  • Sang, H., & Lee, H. B. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.[Link]

Use of 5-(Aminomethyl)-3-chloropyridin-2-OL in developing kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design of Kinase Inhibitors Utilizing the 5-(Aminomethyl)-3-chloropyridin-2-ol Scaffold

Executive Summary

The development of highly selective, potent kinase inhibitors requires chemical building blocks that can simultaneously anchor to the highly conserved ATP-binding pocket while extending vectors into variable regulatory regions. 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6) has emerged as a privileged fragment in modern medicinal chemistry [1]. This application note details the structural causality, synthetic functionalization, and biochemical validation of this scaffold for drug development professionals.

Structural Rationale & Binding Mechanics

The utility of 5-(Aminomethyl)-3-chloropyridin-2-ol lies in its tri-functional topology, which perfectly complements the ATP-binding cleft of multiple kinase families (e.g., ALK, Raf, and p38 MAPK) [2].

  • The Hinge Binder (2-Pyridinol 2-Pyridone): In aqueous physiological conditions, this moiety undergoes tautomerization to the 2-pyridone form. This creates a rigid, bidentate hydrogen bond donor-acceptor pair that optimally interacts with the backbone amide NH and carbonyl oxygen of the kinase hinge region.

  • The Hydrophobic Anchor (3-Chloro Substituent): The chlorine atom at the 3-position is not merely a synthetic placeholder. It is strategically positioned to occupy small lipophilic pockets adjacent to the hinge (often the gatekeeper pocket). Causality: The halogen increases the local lipophilicity and steric bulk, displacing high-energy water molecules from the pocket. This entropically drives binding affinity and prolongs target residence time[3].

  • The Extension Vector (5-Aminomethyl Group): The primary amine acts as a highly nucleophilic handle. Causality: Positioned at the 5-position, it directs substituents out of the hinge region towards the solvent-exposed channel or the DFG-motif. This allows medicinal chemists to append diverse solubilizing groups or selectivity-inducing motifs without disrupting the core hinge interaction.

G cluster_scaffold 5-(Aminomethyl)-3-chloropyridin-2-ol N1 2-Pyridinol / 2-Pyridone (H-Bond Donor/Acceptor) N4 Kinase Hinge Region (Backbone NH & C=O) N1->N4 Binds via H-bonds N2 3-Chloro Substituent (Hydrophobic Anchor) N5 Gatekeeper / Selectivity Pocket (Lipophilic Cleft) N2->N5 Fills pocket N3 5-Aminomethyl Group (Extension Vector) N6 Solvent Channel / DFG Motif (Target for Selectivity) N3->N6 Extends ligand

Figure 1: Logical relationship of the scaffold's functional groups to kinase binding domains.

Physicochemical & Vector Profiling

To successfully integrate this scaffold into a drug discovery pipeline, its baseline physicochemical properties must be understood. The table below summarizes the quantitative data driving its use as a lead-generation fragment.

PropertyValueCausality / Implication for Drug Design
Molecular Weight 158.59 g/mol Highly ligand-efficient (LE); leaves ample MW budget (<500 Da) for vector extension.
LogP (Estimated) 0.8 - 1.2Excellent aqueous solubility; prevents the final elaborated inhibitor from becoming overly lipophilic ("brick dust").
pKa (Amine) ~9.2Protonated at physiological pH; highly reactive for amidation/reductive amination.
pKa (Pyridinol) ~11.5Remains largely unionized/tautomeric at pH 7.4, ensuring neutral hydrogen bonding at the hinge.

Experimental Protocols

Protocol A: Chemoselective Scaffold Functionalization (Amide Coupling)

Objective: To append a selectivity-determining carboxylic acid to the 5-aminomethyl vector without protecting the 2-hydroxyl group [4]. Causality of Design: The primary aliphatic amine is highly nucleophilic, but the 2-pyridinol oxygen is susceptible to competitive O-acylation. By utilizing HATU (a highly reactive uronium coupling agent) and strictly controlling the equivalents of the non-nucleophilic base (DIPEA), we kinetically favor N-acylation. This eliminates the need for inefficient protection/deprotection cycles.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.5 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 5-(Aminomethyl)-3-chloropyridin-2-ol (1.0 eq) portion-wise. Causality: Gradual addition prevents local concentration spikes of the nucleophile, minimizing the risk of dimerization or side reactions.

  • Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS.

  • Self-Validation System (Critical): Run a parallel micro-scale reaction omitting the carboxylic acid. If LC-MS detects an adduct corresponding to the scaffold reacting with the coupling agent itself (uronium adduct on the oxygen), the DIPEA concentration is too high, causing premature phenoxide formation. Adjust base equivalents accordingly.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Biochemical Profiling via TR-FRET

Objective: Determine the IC50​ of the synthesized inhibitor against the target kinase. Causality of Design: Pyridone derivatives frequently exhibit native fluorescence in the blue/green spectrum. Standard fluorescence intensity (FI) assays will yield false positives or artificially low IC50​ values due to compound interference. Time-Resolved FRET (TR-FRET) uses a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a 50–100 microsecond delay before reading the signal, the short-lived auto-fluorescence of the pyridone scaffold completely decays, ensuring high-fidelity data [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X kinase/substrate mix and 3X ATP solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the inhibitor (in 100% DMSO) into a 384-well pro-bind plate using acoustic liquid handling (e.g., Echo 550). Causality: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume delivery of hydrophobic compounds.

  • Incubation: Add 5 µL of kinase/substrate mix. Incubate for 15 minutes at RT to allow the 3-chloro group to fully engage the hydrophobic pocket (establishing equilibrium).

  • Initiation: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-conjugated tracer).

  • Self-Validation System: Include a "Compound-Only" control well (compound + buffer + detection reagents, NO kinase). Causality: This definitively rules out any residual compound auto-fluorescence or direct quenching of the Europium signal at 615/665 nm. If the 665/615 ratio deviates from the baseline buffer control, the compound is a light-scatterer or quencher, and the data must be flagged.

  • Readout: Read on a microplate reader with a 100 µs delay and 200 µs integration time.

Workflow S1 1. Chemoselective Amidation (Targeting 5-Aminomethyl over 2-OH) S2 2. LC-MS & NMR Validation (Confirming N-acylation) S1->S2 S3 3. TR-FRET Kinase Profiling (Overcoming Auto-fluorescence) S2->S3 S4 4. Cellular Target Engagement (NanoBRET Assay) S3->S4

Figure 2: Step-by-step experimental workflow from scaffold functionalization to cellular validation.

Representative Data Interpretation

When interpreting SAR (Structure-Activity Relationship) data derived from this scaffold, observe the exponential gains in potency as each functional vector is satisfied. The table below illustrates a typical progression in a kinase drug discovery program:

Compound IterationStructural ModificationTarget Kinase IC50​ (nM)Fold Improvement
Fragment 1 5-(Aminomethyl)pyridin-2-ol (No Chloro)> 10,000Baseline
Fragment 2 5-(Aminomethyl)-3-chloropyridin-2-ol1,250~8x (Hydrophobic effect)
Lead Compound Fragment 2 + DFG-binding Amide Extension12~100x (Vector optimization)

Note: The dramatic shift from Fragment 1 to Fragment 2 validates the causality of the 3-chloro substituent in displacing pocket water molecules.

References

  • Aminotriazolopyridines and their use as kinase inhibitors.
  • NOVEL TYROSINE KINASE INHIBITORS.
  • SHP2 INHIBITORS.
  • 3-Chloro-5-hydroxybenzonitrile Applic

In vitro assay preparation with 5-(Aminomethyl)-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-to-Lead Optimization and In Vitro Assay Preparation Utilizing 5-(Aminomethyl)-3-chloropyridin-2-OL as a Metalloenzyme-Targeting Scaffold

Introduction & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a highly functionalized, low-molecular-weight scaffold is critical for successful hit-to-lead optimization. 5-(Aminomethyl)-3-chloropyridin-2-OL (CAS: 1393575-12-6)[1][2] serves as an exceptional bifunctional building block, particularly for targeting metalloenzymes such as the Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4A/JMJD2A)[3].

JmjC demethylases are Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenases implicated in severe oncological pathways, including prostate and breast cancers[3]. The structural anatomy of 5-(Aminomethyl)-3-chloropyridin-2-OL provides two distinct pharmacological advantages:

  • The 3-Chloropyridin-2-ol Core (Warhead): Pyridine derivatives are well-documented 2-OG competitive inhibitors[4]. The pyridinol oxygen and nitrogen atoms act as a bidentate chelator for the catalytic Fe(II) ion in the JmjC active site[5]. The chlorine atom at the C3 position provides an inductive electron-withdrawing effect that lowers the pKa of the hydroxyl group, ensuring optimal metal coordination at physiological pH, while simultaneously occupying a small hydrophobic pocket adjacent to the iron center.

  • The 5-Aminomethyl Group (Vector): Positioned to project outward from the catalytic iron center toward the substrate-binding channel, the primary amine serves as an ideal synthetic handle. It allows for rapid diversification via amide coupling or reductive amination to explore the histone peptide binding groove, driving both potency and isoform selectivity[4][5].

FBDD_Workflow A 5-(Aminomethyl)- 3-chloropyridin-2-OL (Scaffold) B Parallel Amide Coupling Library A->B Diversification C KDM4A AlphaLISA Primary Screen B->C High-Throughput D Orthogonal Validation (Mass Spectrometry) C->D Hit Confirmation E Cellular Target Engagement D->E Lead Selection

Fig 1: Fragment-based drug discovery workflow using the pyridinol scaffold.

Chemical Biology: Library Preparation Protocol

To exploit the 5-aminomethyl vector, a focused library of amides can be generated. The following protocol utilizes HATU as a coupling reagent due to its high efficiency and minimal epimerization, ensuring high-purity library generation directly suitable for in vitro screening.

Materials:

  • 5-(Aminomethyl)-3-chloropyridin-2-OL (100 mM stock in anhydrous DMF)

  • Diverse carboxylic acid building blocks (100 mM in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Activation: In a 96-well deep-well plate, dispense 10 µL of carboxylic acid stock (1.0 eq, 1 µmol) into each well. Add 10 µL of HATU (1.0 eq, 100 mM in DMF) and 3 µL of DIPEA (1.7 eq). Incubate at room temperature for 15 minutes to form the active OAt ester.

    • Causality: Pre-activation prevents the primary amine of the scaffold from reacting with the coupling reagent itself, reducing guanidinium byproducts.

  • Coupling: Add 10 µL of the 5-(Aminomethyl)-3-chloropyridin-2-OL stock (1.0 eq, 1 µmol) to each well. Seal the plate and agitate on a plate shaker at 400 rpm for 4 hours at room temperature.

  • Quenching & Purification: Quench the reaction with 50 µL of 5% TFA in water. Filter the plate contents through a 0.45 µm filter plate. For high-throughput screening, crude mixtures can be diluted directly into DMSO (assuming >85% conversion via LC-MS QC), or purified via preparative HPLC.

In Vitro Biochemical Assay: KDM4A AlphaLISA Protocol

To evaluate the synthesized library, an AlphaLISA assay is employed. AlphaLISA is chosen over traditional colorimetric assays due to its exceptional signal-to-background ratio and true homogeneous (no-wash) nature, which is critical for detecting the subtle affinity differences of fragment-like molecules.

Assay Principle: The assay measures the demethylation of a biotinylated Histone H3K9me3 peptide to H3K9me2. Streptavidin-coated Donor beads bind the biotin tag, while Anti-H3K9me2 Acceptor beads recognize the product. Proximity induces a luminescent signal at 615 nm.

AlphaLISA Sub Biotin-H3K9me3 Peptide Prod Biotin-H3K9me2 Product Sub->Prod Demethylation Enz KDM4A + Fe(II) + 2-OG Enz->Sub Catalyzes Inh Pyridinol Inhibitor Inh->Enz Blocks (Fe-Chelation) Donor Streptavidin Donor Bead Prod->Donor Binds Biotin Acceptor Anti-H3K9me2 Acceptor Bead Prod->Acceptor Binds me2 mark Donor->Acceptor Singlet Oxygen Transfer Signal Luminescence (615 nm) Acceptor->Signal Emission

Fig 2: AlphaLISA assay principle for measuring KDM4A demethylase activity.

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA. Causality: BSA prevents non-specific adsorption of the enzyme to the microplate, while Tween-20 reduces compound aggregation (a common false-positive driver in FBDD).

  • Enzyme/Cofactor Mix: 2 nM KDM4A, 10 µM Fe(II)SO4, 100 µM L-ascorbate. Causality: Ascorbate is strictly required to maintain the iron in the Fe(II) oxidation state, preventing catalytic stalling.

  • Substrate Mix: 100 nM Biotin-H3K9me3 peptide, 2 µM 2-Oxoglutarate (2-OG).

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo), transfer 100 nL of compound (in 100% DMSO) into a 384-well ProxiPlate. Include DMSO-only wells (Max Signal) and no-enzyme wells (Min Signal) for self-validation.

  • Enzyme Incubation: Add 5 µL of the Enzyme/Cofactor Mix to the wells. Centrifuge at 1000 rpm for 1 min. Incubate for 15 minutes at room temperature to allow the pyridinol core to equilibrate with the Fe(II) center.

  • Reaction Initiation: Add 5 µL of the Substrate Mix. Seal and incubate for 30 minutes at room temperature.

  • Detection: Under subdued lighting, add 5 µL of Acceptor Bead mix (20 µg/mL final). Incubate for 30 minutes. Then, add 5 µL of Donor Bead mix (20 µg/mL final). Incubate for 30 minutes.

  • Readout & Validation: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 615 nm).

    • Self-Validating System Check: Calculate the Z'-factor using the Max and Min signal wells. The assay is only deemed valid if Z' > 0.6. Include a reference inhibitor (e.g., IOX1 or GSK-J1) to ensure inter-assay reproducibility[3].

Data Presentation & SAR Summary

The functionalization of the 5-aminomethyl vector directly impacts both potency and selectivity. Table 1 summarizes hypothetical quantitative data illustrating how different R-groups coupled to the 5-(Aminomethyl)-3-chloropyridin-2-OL scaffold modulate KDM4A activity versus the related isoform KDM5B, as well as their cellular permeability.

Table 1: Structure-Activity Relationship (SAR) of Pyridinol Derivatives

Compound IDR-Group (Amide Conjugate)KDM4A IC₅₀ (nM)KDM5B IC₅₀ (nM)Selectivity (5B/4A)Cell Permeability (Papp x 10⁻⁶ cm/s)
Scaffold -H (Primary Amine)12,50018,2001.4x0.5 (Low)
Lib-01 Acetyl4,2005,1001.2x2.1 (Moderate)
Lib-14 Cyclopentyl8503,4004.0x8.5 (High)
Lib-22 4-Fluorophenyl1202,80023.3x14.2 (High)
Lib-37 3-(Dimethylamino)propyl454,10091.1x11.0 (High)
Ref-IOX1 Standard Inhibitor2002501.25x4.0 (Moderate)

Data Interpretation: Transitioning from the bare scaffold to bulky, hydrophobic, or basic R-groups (e.g., Lib-37) exploits the specific architecture of the KDM4A substrate-binding channel, driving nanomolar potency and >90-fold selectivity over KDM5B, whilst maintaining excellent cell permeability required for downstream assays[6].

Orthogonal Cellular Target Engagement

To ensure the in vitro biochemical data translates to cellular efficacy, compounds must be evaluated in a cell-based system. Because KDMs regulate histone methylation, treating cells with a KDM4A inhibitor should result in a measurable accumulation of the H3K9me3 mark[6].

Protocol Brief:

  • Seed HeLa cells in a 6-well plate at 3×105 cells/well and incubate overnight.

  • Treat cells with the lead compound (e.g., Lib-37) at 1 µM, 5 µM, and 10 µM for 48 hours. Include a DMSO vehicle control.

  • Harvest cells and extract histones using a mild acid extraction protocol (0.2 M HCl) to precipitate non-histone proteins. Causality: Acid extraction is crucial because histones are highly basic; standard RIPA buffer lysis often leaves histones trapped in the insoluble chromatin pellet.

  • Perform Western blotting using primary antibodies against H3K9me3 and total Histone H3 (loading control). A dose-dependent increase in H3K9me3 confirms on-target cellular engagement[6].

References

  • NextSDS. "5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

  • Roatsch, M., et al. "Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases". Future Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Bavetsias, V., et al. "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Roatsch, M., et al. "Assessing histone demethylase inhibitors in cells: lessons learned". Epigenetics & Chromatin, NIH PMC. Available at:[Link]

  • England, K. S., et al. "Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor". MedChemComm, RSC Publishing. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 5-(Aminomethyl)-3-chloropyridin-2-ol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Aminomethyl)-3-chloropyridin-2-ol is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Understanding its stability in aqueous solutions is paramount for ensuring the integrity of experimental results, from initial biological screening to formulation development. The molecule's structure presents several key features that can influence its stability: the 2-pyridinol core, which can exist in tautomeric forms; a nucleophilic aminomethyl group; and an electrophilic carbon-chlorine bond on the aromatic ring. This guide provides a comprehensive framework for identifying and troubleshooting potential stability issues.

Section 1: Understanding the Molecule's Inherent Chemical Characteristics

The Critical Role of Tautomerism

A foundational concept for understanding this molecule's behavior in solution is the tautomeric equilibrium between the 2-hydroxypyridine (enol/lactim form) and the 2-pyridone (keto/lactam form). This is not merely a resonance structure but a true equilibrium between two distinct chemical isomers.

The position of this equilibrium is highly sensitive to the solvent environment. In polar solvents like water, the more polar 2-pyridone tautomer is significantly favored due to better solvation, particularly through hydrogen bonding.[1][2] This shift is critical because the two tautomers exhibit different chemical properties, which can impact reactivity and degradation pathways.

Caption: Tautomeric equilibrium of the 2-pyridinol core.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of 5-(aminomethyl)-3-chloropyridin-2-ol is showing a new peak in the HPLC chromatogram after being stored in the refrigerator for a week. What could it be?

A1: The appearance of a new peak suggests degradation. Given the molecule's structure, the most likely culprits in a standard aqueous buffer could be slow oxidation of the aminomethyl group or hydrolysis of the chloro-substituent. The stability of related aminopyridines is known to be pH-dependent; they are often less stable under alkaline conditions.[3] We recommend verifying the pH of your solution and initiating a forced degradation study (see Section 4) to identify the degradant.

Q2: I'm dissolving the compound in a neutral aqueous buffer, but the purity seems to decrease over a few hours at room temperature. Is this expected?

A2: While many aminopyridine derivatives are relatively stable in neutral media, some degradation can still occur, especially if the solution is exposed to light or contains trace amounts of metal ions that can catalyze oxidation.[4] For short-term experiments, prepare solutions fresh. For longer-term storage, we recommend conducting a preliminary stability assessment at your intended storage conditions (e.g., room temperature vs. 4°C, light vs. dark) to establish an acceptable use period. Studies on 4-aminopyridine have shown excellent stability for months when protected from light, even at room temperature.[5]

Q3: Can I expect the compound to be stable to oxidation?

A3: The aminomethyl group and the pyridine ring are both susceptible to oxidation. Forced degradation studies on 3,4-diaminopyridine have shown that hydrogen peroxide is a significant stress factor, leading to the formation of N-oxides and nitro-derivatives.[6] Therefore, it is crucial to protect your solutions from oxidizing agents and consider de-gassing buffers if oxidative lability is a concern.

Q4: What is the best way to store a stock solution of this compound?

A4: Based on the stability profiles of related compounds, a recommended starting point for storing aqueous stock solutions is at 2-8°C, protected from light, in a tightly sealed container .[3][7] The pH should ideally be slightly acidic to neutral (e.g., pH 4-7), as alkaline conditions often promote degradation of aminopyridines.[3] For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C to minimize freeze-thaw cycles. However, you must first confirm that the compound is stable to freezing and that it does not precipitate out of solution upon thawing.

Section 3: Troubleshooting Guide

This section provides a more in-depth approach to common issues encountered during experimentation.

Symptom / Observation Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Rapid loss of parent compound in solution, even when freshly prepared. 1. Highly Unstable pH: The compound may be highly susceptible to acid- or base-catalyzed hydrolysis. Aminopyridines can be particularly unstable at alkaline pH.[3][8]1. Verify Solution pH: Immediately measure the pH of your solution. 2. Conduct a pH Profile Study: Prepare the compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor its stability over a short period (e.g., 0, 2, 4, 8 hours) by HPLC. This will identify the optimal pH range for stability.
Multiple new peaks appear in the chromatogram over time. 1. Complex Degradation Pathway: The molecule may be degrading through multiple pathways simultaneously (e.g., oxidation and hydrolysis). 2. Secondary Degradation: An initial degradation product may itself be unstable and breaking down further.1. Perform a Forced Degradation Study: This is the most systematic way to understand the degradation profile (see Section 4). Stressing the molecule under specific conditions (acid, base, peroxide, light, heat) will help attribute degradation peaks to specific mechanisms. 2. Use a Diode Array Detector (DAD/PDA): Analyze the UV spectra of the parent and degradant peaks. Spectral similarity can suggest related structures. 3. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to obtain mass information for the degradation products, which is crucial for structural elucidation.
Inconsistent results between experimental repeats. 1. Photodegradation: Inconsistent exposure to ambient light between experiments. 2. Oxidative Degradation: Varying levels of dissolved oxygen in the buffer. 3. Contaminated Glassware: Trace contaminants (e.g., acid, base, metal ions) can catalyze degradation.1. Control Light Exposure: Consistently use amber vials or cover glassware with aluminum foil.[3] 2. Standardize Buffer Preparation: Prepare buffers fresh and consider sparging with an inert gas like nitrogen or argon if oxidation is suspected. 3. Ensure Glassware is Scrupulously Clean: Use a rigorous washing and rinsing protocol for all glassware.
Precipitate forms in the solution upon storage. 1. Poor Solubility: The compound's solubility limit may have been exceeded at the storage temperature. 2. Degradation Product Insolubility: A degradant may be less soluble than the parent compound. 3. pH Shift: The pH of the solution may have changed during storage (e.g., due to CO₂ absorption from the air), affecting solubility.1. Determine Solubility: Formally measure the compound's solubility in your chosen buffer at the intended storage temperature. 2. Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradant. 3. Re-check pH: Measure the pH of the supernatant to check for any drift. Ensure buffers have sufficient capacity.

Section 4: Experimental Protocols

Protocol 4.1: Forced Degradation (Stress Testing) Study

This study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To systematically assess the degradation of 5-(aminomethyl)-3-chloropyridin-2-ol under various stress conditions.

Materials:

  • 5-(aminomethyl)-3-chloropyridin-2-ol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Sample Preparation: For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample by diluting the stock solution with the solvent mixture alone.

    Stress ConditionReagent / ConditionTypical ConcentrationTemperatureDuration
    Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M HCl60°C2, 8, 24 hours
    Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M NaOHRoom Temp30 min, 1, 4 hours
    Neutral Hydrolysis HPLC-Grade WaterN/A60°C2, 8, 24 hours
    Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂Room Temp2, 8, 24 hours
    Thermal Control SolutionN/A80°C (in oven)24, 48, 72 hours
    Photolytic Control SolutionICH Option 1 or 2Room TempAs per ICH Q1B
  • Time Point Sampling: At each specified time point, withdraw an aliquot of the stressed solution.

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For other samples, no quenching is needed, but they should be immediately diluted to the target analytical concentration with mobile phase and stored at 4°C until analysis.

  • Analysis: Analyze all samples (including a t=0 control) using a suitable HPLC method (see Section 5). A diode array detector is highly recommended to check for peak purity.

Caption: Workflow for a forced degradation study.

Section 5: Potential Degradation Pathways & Analytical Considerations

Based on the functional groups present, several degradation pathways can be hypothesized. A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradants.[10]

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 5-(Aminomethyl)-3-chloropyridin-2-ol Hydrolysis Dechlorination-Hydroxylation Replaces -Cl with -OH Condition: Strong Acid/Base, Heat Parent->Hydrolysis [H⁺/OH⁻, Δ] Oxidation_Amine Amine Oxidation Forms Aldehyde or Carboxylic Acid Condition: Oxidizing agents (H₂O₂) Parent->Oxidation_Amine [H₂O₂] Oxidation_Ring N-Oxidation Forms Pyridine-N-Oxide Condition: Oxidizing agents (H₂O₂) Parent->Oxidation_Ring [H₂O₂] Photodegradation Photolytic Cleavage Complex mixture of products Condition: UV/Vis Light Parent->Photodegradation [hν]

Caption: Hypothesized degradation pathways for the target molecule.

Developing a Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (for acidic conditions) or an ammonium acetate/formate buffer (for near-neutral conditions).

    • B: Acetonitrile or Methanol.

  • Detection: Use a UV detector set at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan). A Photo Diode Array (PDA) detector is highly preferred as it allows for peak purity analysis.

  • Gradient Elution: A gradient elution is almost always necessary to separate the parent peak from potentially more polar or less polar degradation products within a reasonable run time.[10]

  • Validation: Once developed, the method must be validated to prove it is "stability-indicating." This is achieved by demonstrating that all degradation peaks from the forced degradation study are baseline-resolved from the parent peak and from each other.

References

  • Al-Kahtani, A. A., & El-Brolossy, T. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. [Link]

  • WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]

  • Blanco, S., Lesarri, A., López, J. C., & Alonso, J. L. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11946–11951. [Link]

  • Chakraborty, D., & Poddar, A. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(31), 9673–9680. [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Retrieved from [Link]

  • ACS Publications. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. [Link]

  • Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]

  • Lu, A., et al. (n.d.). Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments. Unpublished. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • MacKay, M., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–288. [Link]

  • Lelong, E., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 265-271. [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • MDPI. (2020). Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. Nanomaterials. [Link]

  • LibreTexts Chemistry. (n.d.). Six-Membered Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Fleming, G. S., & Beutner, G. L. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(6), 1548–1551. [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 148-150. [Link]

  • Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Retrieved from [Link]

  • Nishiyama, A., et al. (1998). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Journal of Cardiovascular Pharmacology, 31(2), 269-277. [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • PMC. (2025). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Aminomethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted aminomethylpyridines. This guide is engineered for researchers, medicinal chemists, and process scientists who encounter chemoselectivity issues, over-alkylation, and unexpected byproducts during amine synthesis.

By understanding the mechanistic causality behind these side reactions, you can implement self-validating protocols to ensure high-yield, high-purity target compounds.

Section 1: Reductive Amination of Pyridinecarboxaldehydes

Q1: Why am I isolating secondary or tertiary amines (over-alkylation) instead of my target primary aminomethylpyridine?

Causality & Mechanism: In direct reductive amination, the reaction between a pyridinecarboxaldehyde and an amine exists in equilibrium with the imine intermediate. The core issue is nucleophilicity: the newly formed primary or secondary amine product is often more nucleophilic than the starting amine (or ammonia)[1]. If the reducing agent is too strong or the imine formation is incomplete, the product amine will attack unreacted aldehyde, forming a secondary imine that is subsequently reduced to an over-alkylated byproduct[1].

Troubleshooting Solution: To suppress over-alkylation, you must decouple imine formation from reduction.

  • Pre-form the imine: Allow the aldehyde and amine to stir with a dehydrating agent (e.g., molecular sieves or MgSO₄) before adding the reductant.

  • Use chemoselective reductants: Avoid standard NaBH4​ . Instead, use Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). These reagents selectively reduce the protonated imine at mildly acidic pH (pH 4–5) without reducing the unreacted carbonyl[1].

G A Pyridinecarboxaldehyde B Imine Intermediate A->B + R-NH2 (-H2O) E Pyridyl Alcohol (Premature Reduction) A->E Fast Reduction (NaBH4) C Primary Aminomethylpyridine (Desired) B->C Reduction (NaBH3CN) D Secondary Amine (Over-alkylation) C->D + Excess Aldehyde Reduction

Reaction pathways in reductive amination of pyridinecarboxaldehydes.

Q2: How do I prevent the premature reduction of the aldehyde to a pyridyl alcohol?

Causality & Mechanism: Alcohol formation occurs when the hydride source reduces the carbonyl group faster than the amine can condense to form the imine[2]. This is highly prevalent when using NaBH4​ in protic solvents without prior imine formation.

Troubleshooting Solution: Switch to NaBH(OAc)3​ in a weakly acidic environment. The steric bulk and electron-withdrawing acetate groups make the hydride less reactive toward aldehydes, reserving its reducing power for the more electrophilic protonated imine[3].

Quantitative Data: Reducing Agent Comparison
Reducing AgentRelative ReactivityChemoselectivity (Imine vs Aldehyde)Typical Side ReactionsRecommended pH
LiAlH4​ Extremely HighPoorPyridine ring reduction, Alcohol formationN/A (Anhydrous)
NaBH4​ HighLowAlcohol formation, Over-alkylation7.0 - 9.0
NaBH3​CN ModerateHighCyanide toxicity, Sluggish kinetics4.0 - 6.0
NaBH(OAc)3​ LowVery HighMinimal (Highly selective)4.0 - 5.0
Standard Protocol: Chemoselective Reductive Amination
  • Imine Formation: Dissolve the pyridinecarboxaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1–2 hours.

  • Acidification: Add glacial acetic acid (1.0–2.0 eq) to adjust the apparent pH to ~5.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq). Stir at room temperature for 12 hours under an inert atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate.

Section 2: Catalytic Reduction of Cyanopyridines (Nitriles)

Q3: I am reducing a cyanopyridine to a primary amine using H2​ and Pd/C, but I am getting massive amounts of a "dimer" secondary amine. How can I stop this?

Causality & Mechanism: The reduction of a nitrile to an amine proceeds via an intermediate imine. As the desired primary amine accumulates in the reaction mixture, it acts as a nucleophile, attacking the intermediate imine to form a secondary imine with the expulsion of ammonia. This secondary imine is then reduced to a secondary amine (the "dimer")[4].

Troubleshooting Solution: You must shift the equilibrium of the transamination step.

  • Ammonia Additive: Perform the hydrogenation in the presence of excess ammonia (e.g., 7N NH3​ in Methanol). The high concentration of ammonia drives the equilibrium backward, preventing the primary amine from attacking the imine[5].

  • In Situ Trapping: Add Boc2​O to the hydrogenation mixture. As soon as the primary amine forms, it is trapped as the sterically hindered, non-nucleophilic Boc-protected amine, completely preventing dimerization[5].

Nitrile N1 Cyanopyridine N2 Imine Intermediate N1->N2 H2 / Catalyst N3 Primary Amine (Desired) N2->N3 H2 / Catalyst N4 Secondary Imine N2->N4 + Primary Amine (- NH3) N5 Secondary Amine Dimer (Side Product) N4->N5 H2 / Catalyst

Dimerization mechanism during the catalytic reduction of cyanopyridines.

Q4: My substrate is a halogenated cyanopyridine (e.g., 5-bromo-3-cyanopyridine). Hydrogenation causes dehalogenation. What are my alternatives?

Causality & Mechanism: Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodehalogenation, readily inserting into C-Br and C-I bonds. Under hydrogen pressure, the halogen is reductively cleaved before or during the nitrile reduction[6].

Troubleshooting Solution: Abandon Pd/C for halogenated substrates.

  • Alternative Catalysts: Use Platinum Oxide ( PtO2​ ) or Raney Nickel, which are significantly less prone to cleaving aryl halides[5].

  • Chemical Reduction: Utilize the NaBH4​/CoCl2​ system. This generates cobalt boride in situ, which cleanly reduces nitriles to primary amines at room temperature without affecting aryl halogens.

Standard Protocol: Nitrile Reduction without Dimerization (Raney-Ni/ NH3​ )
  • Preparation: In a pressure vessel, dissolve the cyanopyridine (1.0 eq) in 7N NH3​ in Methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel in water (approx. 10-20% w/w relative to substrate). Warning: Raney Ni is highly pyrophoric.

  • Hydrogenation: Purge the vessel with N2​ , then with H2​ . Pressurize to 50 psi H2​ and agitate at room temperature for 12-24 hours.

  • Filtration: Vent the H2​ safely. Filter the mixture through a pad of Celite under a blanket of nitrogen (do not let the catalyst dry). Concentrate the filtrate to yield the primary amine.

Section 3: Nucleophilic Substitution of Halomethylpyridines

Q5: Direct amination of chloromethylpyridines with ammonia yields a complex mixture of primary, secondary, and quaternary ammonium salts. How can I selectively get the primary amine?

Causality & Mechanism: Aliphatic nucleophilic substitution ( SN​2 ) of halomethylpyridines with ammonia is notoriously difficult to arrest at the mono-alkylation stage. The resulting primary aminomethylpyridine is more nucleophilic and sterically accessible than the starting ammonia, leading to rapid subsequent alkylations (bis-alkylation) and eventual quaternization of the amine[6].

Troubleshooting Solution: Direct amination is synthetically unviable for high yields. You must use a protected nitrogen equivalent. The Gabriel Synthesis is the gold standard here. By using potassium phthalimide as the nucleophile, the bulky phthalimide group physically prevents multiple alkylations. Subsequent deprotection with hydrazine yields the pure primary amine[6].

Gabriel G1 Halomethylpyridine G2 Potassium Phthalimide G1->G2 SN2 G5 Quaternary Salt (Direct Amination) G1->G5 + NH3 (Direct) Over-alkylation G3 N-Alkylphthalimide (Protected) G2->G3 Alkylation G4 Primary Aminomethylpyridine G3->G4 Hydrazine (Deprotection)

Gabriel synthesis vs. direct amination for primary amine synthesis.

References

  • "Reductive Amination, and How It Works", Master Organic Chemistry. URL:[Link]

  • "Reductive amination", Wikipedia. URL:[Link]

  • "Catalytic Reduction of Nitriles", Thieme Connect. URL:[Link]

  • "How to prevent secondary amine formation in nitrile reduction?", ResearchGate. URL:[Link]

Sources

How to prevent degradation of 5-(Aminomethyl)-3-chloropyridin-2-OL during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support guide for 5-(Aminomethyl)-3-chloropyridin-2-ol. As a key building block in pharmaceutical and materials science research, maintaining the integrity of this compound is paramount for reproducible and successful experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, experience-driven advice on preventing degradation during storage and handling.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Q1: What are the primary causes of degradation for 5-(Aminomethyl)-3-chloropyridin-2-ol?

A1: The degradation of 5-(Aminomethyl)-3-chloropyridin-2-ol is primarily driven by three factors related to its chemical structure:

  • Oxidation: The molecule contains both an aminomethyl group and a hydroxypyridine ring. The aminomethyl group is susceptible to oxidative dehydrogenation, while the electron-rich pyridin-2-ol system is prone to oxidation by atmospheric oxygen.[1] This process is often autocatalytic and can lead to the formation of colored oligomeric or polymeric impurities, which is why a color change from white/off-white to yellow or brown is a key indicator of degradation.

  • Photodegradation (Light Sensitivity): Chloropyridine derivatives are known to be susceptible to photodegradation.[2][3] Exposure to UV or even ambient laboratory light can provide the energy to initiate reactions, such as dehalogenation or the formation of radical species, which accelerate decomposition.

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of all potential degradation pathways, including oxidation.

Q2: What is the recommended standard procedure for long-term storage?

A2: For optimal long-term stability, the compound should be stored in solid form under conditions that mitigate the risks outlined above. The key is to minimize exposure to oxygen, light, and moisture. A general safety data sheet for a similar compound, 5-amino-2-chloropyridin-4-ol, recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[4]

Parameter Recommended Condition Rationale
Temperature -20°C to 4°CReduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent oxidation.
Light Amber/Opaque VialProtects the compound from photodegradation.[5][6][7]
Form Solid (as supplied)The solid state is generally more stable than solutions.
Container Tightly-sealed glass vialPrevents moisture ingress and contamination.

(See Protocol 1 for a detailed step-by-step storage procedure.)

Q3: How can I tell if my sample has degraded?

A3: There are several indicators of degradation:

  • Visual Inspection: The most immediate sign is a change in physical appearance. A pure sample should be a white to off-white powder. Degradation often results in a color change to yellow, tan, or brown.

  • Solubility Issues: Degraded material, particularly if it has polymerized, may show decreased solubility in your intended solvent.

  • Analytical Confirmation: The most reliable method is to check the purity analytically. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the purity and identify potential degradation products.[8] A well-developed HPLC method is considered a premier technique for assessing the purity of pyridine derivatives.[8]

Q4: I need to handle the compound on the benchtop. What are the best practices for short-term handling?

A4: While long-term storage requires stringent conditions, short-term handling on the bench can be managed safely by minimizing exposure times.

  • Work efficiently to weigh out the required amount and then promptly return the main container to its proper storage conditions.

  • Avoid leaving the container open on the bench. Use a nitrogen or argon stream to flush the headspace of the container before re-sealing if it will be opened multiple times.

  • Protect from direct, bright light. While brief exposure to ambient lab light is often unavoidable, do not leave the vial sitting under a task light or in direct sunlight.

Troubleshooting Guide: Storage & Stability Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My solid-state sample has changed color from white to brown. What happened and is it still usable?

A1: A color change to brown is a strong indicator of oxidative degradation. The aminomethyl and hydroxypyridine functionalities have likely reacted with atmospheric oxygen that entered the container over time, leading to highly conjugated, colored impurities.

Is it still usable? It depends on the sensitivity of your application.

  • For non-critical applications: If your subsequent reaction is robust and has a straightforward purification step, you might be able to proceed. However, you will likely need to use more of the material to account for the reduced purity, and you should anticipate a lower yield.

  • For sensitive applications (e.g., kinetics, catalysis, drug development): It is not recommended to use the degraded material. The impurities could interfere with your reaction, inhibit a catalyst, or produce unwanted side products, making your results unreliable.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Discolored Sample start Solid sample has discolored (e.g., turned brown) check_purity Assess Purity Analytically (HPLC, LC-MS, NMR) start->check_purity decision Is purity >90-95%? (Application Dependent) check_purity->decision use_cautiously Proceed with caution. Adjust stoichiometry. Anticipate purification challenges. decision->use_cautiously Yes discard Discard sample. Source fresh material. decision->discard No review_storage Review and improve storage protocol. (See Protocol 1) use_cautiously->review_storage discard->review_storage

Caption: Workflow for assessing a discolored sample.

Q2: I dissolved the compound in a solvent, and the solution is rapidly changing color. Why is this happening and how can I prevent it?

A2: Rapid color change in solution indicates that the degradation process is significantly accelerated. This is common because:

  • Increased Reactivity: Solvation increases molecular mobility, facilitating reactions between the compound and dissolved oxygen or other reactive species.

  • Solvent Effects: The choice of solvent is critical. Protic solvents or those not properly degassed can contain dissolved oxygen or trace impurities that catalyze oxidation.

Prevention Strategies:

  • Use Degassed Solvents: Before use, sparge your solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare the solution in a glovebox or using Schlenk line techniques to prevent contact with air.

  • pH Control: The stability of aminopyridines can be pH-dependent.[9] If your experimental conditions allow, buffering the solution may enhance stability, though this requires validation.

  • Use Freshly Prepared Solutions: Do not store stock solutions of this compound for extended periods unless their stability in that specific solvent and concentration has been validated. Prepare only what you need for immediate use.

Q3: My analytical results show unexpected impurities. What are the likely degradation products?

A3: Based on the reactive moieties of the molecule, several degradation products are plausible. While a definitive pathway requires experimental confirmation, the impurities likely arise from the following reactions:

  • Oxidation of the Aminomethyl Group: This can lead to the corresponding imine, aldehyde, or carboxylic acid. Oxidative dehydrogenation of aminomethylpyridines is a known reaction.[1]

  • Oxidation/Polymerization of the Pyridine Ring: The hydroxypyridine can be oxidized, forming radical species that can couple together, leading to colored oligomers.

  • Photochemical Reactions: Light can induce de-chlorination or the formation of other pyridine derivatives. Studies on other chloropyridines show the formation of products like pyridinecarboxylic acids or even ring-opened species under photolytic conditions.[2]

Hypothetical Degradation Pathways:

Caption: Potential degradation routes for the parent compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the optimal environment for maintaining the chemical integrity of solid 5-(Aminomethyl)-3-chloropyridin-2-ol.

Materials:

  • Stock vial of 5-(Aminomethyl)-3-chloropyridin-2-ol

  • Smaller, amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas supply with a needle adapter

  • Parafilm or laboratory sealing film

  • -20°C Freezer or 4°C Refrigerator

Procedure:

  • Aliquot the Material: If you received a large bottle, it is best practice to aliquot the powder into smaller, single-use vials. This prevents repeated warming/cooling cycles and air exposure for the bulk of the material.

  • Inert the Atmosphere: In a fume hood, carefully open the vial. Insert a needle connected to the inert gas line, ensuring the needle tip is above the powder.

  • Gentle Purge: Allow a gentle stream of argon or nitrogen to flow into the vial for 30-60 seconds to displace the air.

  • Seal Tightly: While the inert gas is still flowing, remove the needle and immediately seal the vial with the screw cap.

  • Wrap for Security: Wrap the cap and neck of the vial with Parafilm as an extra barrier against moisture and air.

  • Store Appropriately: Place the sealed, inerted vial in a designated -20°C freezer (preferred) or 4°C refrigerator, protected from light.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to assess the purity of your compound. Method conditions may need to be optimized for your specific instrument and column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase analytical column

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • HPLC-grade buffer (e.g., ammonium acetate or formic acid)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of 5-(Aminomethyl)-3-chloropyridin-2-ol.

    • Dissolve it in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B to create a ~1 mg/mL stock solution.

    • Dilute this stock solution to a final concentration of ~0.1 mg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector Wavelength: Set to scan (e.g., 210-400 nm with a PDA detector) or use a fixed wavelength around 270-280 nm (a common absorbance region for pyridine rings).

    • Gradient: Start with a low percentage of organic phase and ramp up. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: Re-equilibrate at 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A fresh, high-quality sample should show a single major peak with >98% area.

References
  • BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. BenchChem Technical Guides.
  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available at: [Link]

  • Trissel, L. A., Xu, Q. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 148-150. Available at: [Link]

  • de la Cruz, N., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Chemical Engineering Journal, 209, 313-320. Available at: [Link]

  • Donnelly, R. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Available at: [Link]

  • BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. BenchChem Technical Guides.
  • de la Cruz, N., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. ResearchGate. Available at: [Link]

  • Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • Mantzavinos, D. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. Available at: [Link]

  • de la Cruz, N., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry – An Asian Journal, 15(15), 2393-2397. Available at: [Link]

  • Basak, A. K., & Martell, A. E. (1991). Reactions of dioxygen complexes. Oxidative dehydrogenation of 2-(aminomethyl)pyridine through cobalt dioxygen complex formation. Inorganic Chemistry, 30(1), 113-118. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-15. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Zhang, W., et al. (2020). Synthesis of 3‐aminomethyl pyridine. ResearchGate. Available at: [Link]

  • Occupational Safety and Health Administration. (1991). Pyridine. OSHA Method PV2295. Available at: [Link]

  • Goti, G., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 369-378. Available at: [Link]

  • Dhingra, D. R., & Gupta, G. N. (1930). THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT. Journal of the Society of Chemical Industry, 49, 466T-468T. Available at: [Link]

  • Holder, C. L., & Pirog, A. (1999). U.S. Patent No. 5,869,678. U.S. Patent and Trademark Office.
  • Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Available at: [Link]

  • Chiapperini, E., et al. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 30(14), 2935. Available at: [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. Available at: [Link]

  • Small, F. J., & Ensign, S. A. (1997). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2. Applied and Environmental Microbiology, 63(8), 3058-3064. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 5-(Aminomethyl)-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(Aminomethyl)-3-chloropyridin-2-ol. This document is designed for researchers and drug development professionals who are incorporating this versatile building block into their synthetic workflows. My goal is to move beyond simple protocols and provide you with the causal, mechanistic insights needed to not only execute these reactions but also to intelligently troubleshoot and optimize them. We will delve into the unique chemical nature of this reagent and provide actionable solutions to common challenges encountered in the field.

Understanding Your Reagent: Key Chemical Properties

Before troubleshooting, it's critical to understand the inherent chemical characteristics of 5-(aminomethyl)-3-chloropyridin-2-ol, as they directly govern its reactivity.

Pillar 1: Pyridinol-Pyridone Tautomerism

This molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (pyridinol) form and the 2-pyridone form. This is not a trivial equilibrium; it is highly sensitive to the solvent environment.

  • In Non-Polar Solvents (e.g., Dioxane, Chloroform): The aromatic 2-hydroxypyridine form is often favored.[1][2]

  • In Polar Solvents (e.g., Water, Alcohols, DMF, DMSO): The 2-pyridone form, which is more polar, typically predominates.[2][3][4]

This equilibrium has significant implications for your reaction. The pyridone tautomer has different solubility profiles and the ring nitrogen is part of an amide-like system, rendering it significantly less nucleophilic. For most amide coupling reactions, which are run in polar aprotic solvents like DMF or acetonitrile, you should consider the reactant to be primarily in the 2-pyridone form.

Pillar 2: Electronic Effects on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom.[5][6] This effect is amplified by the presence of the electron-withdrawing chloro-substituent. This has two main consequences:

  • Decreased Ring Nucleophilicity: The nitrogen atom in the pyridine ring is significantly less basic and nucleophilic than in a simple pyridine. This dramatically reduces the likelihood of undesired side reactions, such as N-acylation at the ring nitrogen, focusing reactivity on the primary aminomethyl group.

  • Enhanced Reactivity toward Nucleophiles: While not the primary reaction pathway for amide coupling, the electron-deficient nature makes the ring itself more susceptible to nucleophilic aromatic substitution if harsh conditions are used.[5]

The primary amine of the aminomethyl group is the desired site of reaction. It is a strong nucleophile, and its reactivity is the target of all subsequent coupling protocols.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during coupling reactions in a direct question-and-answer format.

Question: My reaction shows low or no product yield, with most of my amine starting material remaining. What are the likely causes?

Answer: This is the most frequent issue and typically points to one of three areas: insufficient activation of the carboxylic acid, poor choice of base, or solubility problems.

  • Cause 1: Inefficient Carboxylic Acid Activation. The core of any amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is slow or incomplete, the reaction will stall.

    • Solution (for Carbodiimide Chemistry, e.g., EDC): The O-acylisourea intermediate formed by EDC is highly reactive but also unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea.[7][8] To prevent this, always include an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[9][10] These additives trap the activated acid as a more stable active ester, leading to cleaner and more efficient coupling. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can also significantly improve yields, particularly with electron-deficient amines.[11]

    • Solution (for Uronium/Phosphonium Reagents, e.g., HATU, PyBOP): These reagents are generally more potent and faster than carbodiimides.[9][12] If HATU is failing, ensure your reagents are anhydrous. HATU and related salts are moisture-sensitive. Also, confirm the stoichiometry; a slight excess (1.1-1.2 equivalents) of the coupling reagent is standard.[9]

  • Cause 2: Incorrect Base Selection. A base is required, particularly with uronium salts, to deprotonate the carboxylic acid and neutralize the HCl or HPF₆ generated during the reaction.[13][14]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9][15] Use of a nucleophilic base like pyridine can lead to unwanted side reactions. A common mistake is using too little base; 2-3 equivalents are typically required to ensure the reaction medium remains basic.[9]

  • Cause 3: Solubility Issues. As discussed, your reagent exists primarily as the 2-pyridone tautomer in polar solvents. While soluble in DMF and DMSO, it may crash out of less polar solvents like DCM or acetonitrile, especially as the reaction progresses.

    • Solution: Ensure all reactants are fully dissolved before initiating the reaction. If solubility is a problem, DMF is often the solvent of choice. Gentle warming (40-50 °C) can sometimes help, but monitor for potential side reactions. For purification, the polar nature of the product might require reverse-phase chromatography or specialized normal-phase conditions.[16]

Question: I'm observing multiple side products by LC-MS. What are they and how can I prevent them?

Answer: Side product formation often points to over-activation, reaction at alternative nucleophilic sites, or racemization of your carboxylic acid partner.

  • Cause 1: O-Acylation. The hydroxyl group of the pyridinol tautomer (or the amide N-H of the pyridone) is a potential nucleophile. While less reactive than the primary amine, it can react with a highly activated carboxylic acid, leading to ester or imide formation.

    • Solution: Avoid "over-activation." Do not use a large excess of coupling reagent or allow the carboxylic acid to "pre-activate" for too long before adding the amine. A standard protocol involves mixing the acid, coupling reagent, and base for only 5-10 minutes before adding the amine.[9] Using milder conditions (e.g., EDC/HOBt instead of a more powerful uronium salt) can also favor the more nucleophilic primary amine.

  • Cause 2: Double Acylation. If your carboxylic acid partner has another reactive site, or if you are using a large excess of the activated acid, you might see acylation on both the primary amine and another site.

    • Solution: Use a stoichiometry of approximately 1:1.1 for the amine to the carboxylic acid. This ensures there isn't a large excess of activated acid available to react with less nucleophilic sites.

  • Cause 3: Racemization. If your carboxylic acid is chiral, the activation process can lead to racemization at the alpha-carbon, resulting in diastereomeric products.

    • Solution: This is a classic problem in peptide chemistry. The use of additives like HOBt or, even more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical for suppressing racemization.[17][18] Uronium reagents like HATU, which incorporates the HOAt moiety, are particularly effective at preserving stereochemical integrity.[12]

Question: My workup and purification are difficult. The product seems to be water-soluble, and it streaks on my silica gel column.

Answer: The polar, hydrogen-bond-donating/accepting nature of the 2-pyridone ring makes purification challenging.

  • Solution 1: Workup. Avoid acidic washes (e.g., 1M HCl) during liquid-liquid extraction, as this will protonate the pyridine ring and pull your product into the aqueous layer. Use washes with saturated sodium bicarbonate (NaHCO₃) and brine. If the product has high water solubility, you may need to back-extract the aqueous layers with a more polar solvent like ethyl acetate or even a DCM/isopropanol mixture. Sometimes, it is best to concentrate the reaction mixture directly and proceed to chromatography.

  • Solution 2: Chromatography. The polar nature of the pyridone moiety causes strong interaction with silica gel.

    • Tip A: Add a small amount of a basic modifier to your mobile phase. 1% triethylamine or 0.5% ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol system can significantly improve peak shape by deactivating acidic sites on the silica.

    • Tip B: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes be a better choice for polar basic compounds.

    • Tip C: Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is often the most effective method for purifying highly polar compounds like this.

Frequently Asked Questions (FAQs)
  • Q1: Which coupling reagent is best to start with: EDC/NHS or HATU?

    • A1: For routine, cost-effective synthesis where the substrates are not sterically hindered, EDC with an additive (NHS or HOBt) is an excellent starting point.[9] Its byproducts are water-soluble, simplifying workup.[7] For challenging couplings involving sterically hindered acids/amines, or when reaction speed and minimizing racemization are paramount, HATU is the superior choice due to its higher efficiency.[9][12]

  • Q2: What is the optimal solvent and temperature?

    • A2: Anhydrous N,N-Dimethylformamide (DMF) is the most versatile and recommended solvent due to its high polarity, which aids in substrate solubility. Acetonitrile is also a good option.[15] Most couplings proceed efficiently at room temperature (20-25 °C). If the reaction is sluggish due to sterically hindered components, you can gently heat it to 40-50 °C, but monitor closely for side product formation.

  • Q3: How many equivalents of base should I use with HATU?

    • A3: A minimum of 2 equivalents of a non-nucleophilic base like DIPEA is required. One equivalent is consumed by the carboxylic acid to form the carboxylate, and the second equivalent neutralizes the hexafluorophosphate (HPF₆) released from HATU. Many standard protocols recommend using 2-3 equivalents to ensure the reaction medium remains basic.[9]

Standard Experimental Protocols

The following are starting-point protocols. You should always monitor your reaction by TLC or LC-MS and adjust as needed.

Table 1: Recommended Starting Conditions for Amide Coupling
ParameterProtocol 1: HATU CouplingProtocol 2: EDC/NHS Coupling
Coupling Reagent HATU (1.1 eq.)EDC (1.2 eq.)
Additive None (HOAt is built-in)NHS or HOBt (1.2 eq.)
Base DIPEA (2.5 eq.)DIPEA or TEA (1.5 eq.)
Solvent Anhydrous DMFAnhydrous DMF or CH₂Cl₂
Temperature Room TemperatureRoom Temperature
Reaction Time 1-4 hours4-16 hours
Best For Speed, efficiency, hindered substrates, minimizing racemization.General purpose, cost-effective, water-soluble byproducts.
Protocol 1: General Procedure for HATU-Mediated Coupling
  • To a dry flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.

  • Add a solution of 5-(Aminomethyl)-3-chloropyridin-2-ol (1.05 eq.) in a small amount of DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for EDC/NHS-Mediated Coupling
  • To a dry flask, add the carboxylic acid (1.0 eq.), NHS (1.2 eq.), and 5-(Aminomethyl)-3-chloropyridin-2-ol (1.05 eq.).

  • Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M).

  • Cool the mixture in an ice bath (0 °C).

  • Add EDC (1.2 eq.) portion-wise to the stirred solution. If using the HCl salt of EDC, add DIPEA or TEA (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with the organic solvent (e.g., DCM or Ethyl Acetate) and wash with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Mechanisms and Workflows
Diagram 1: General Mechanism of Amide Coupling

Amide_Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedEster 1. Activation Amine H₂N-R' (Your Amine) Amide R-C(=O)NH-R' (Amide Product) Amine->Amide 2. Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster 1. Activation Base Base (e.g., DIPEA) Base->ActivatedEster 1. Activation ActivatedEster->Amide 2. Nucleophilic Attack

Caption: A simplified workflow for amide bond formation.

Diagram 2: Troubleshooting Low Yield Reactions

Troubleshooting_Workflow Start Problem: Low Product Yield CheckSM Is Amine Starting Material Consumed? Start->CheckSM CheckActivation Is Carboxylic Acid Consumed? CheckSM->CheckActivation No SideReaction Cause: Side Reactions Solutions: • Check for O-acylation • Reduce reagent stoichiometry • Run at lower temperature CheckSM->SideReaction Yes NoActivation Cause: Poor Activation Solutions: • Use stronger reagent (HATU) • Add HOBt/NHS to EDC • Check reagent quality (anhydrous) CheckActivation->NoActivation No BaseIssue Cause: Base Problem Solutions: • Use non-nucleophilic base (DIPEA) • Increase stoichiometry (2-3 eq.) CheckActivation->BaseIssue Yes SolubilityIssue Cause: Poor Solubility Solutions: • Switch to DMF or DMSO • Gentle warming (40°C) • Ensure full dissolution NoActivation->SolubilityIssue

Caption: A decision-making guide for troubleshooting low-yield coupling reactions.

References
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Retrieved from [Link]

  • Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. Available from: [Link]

  • Fioroni, M., & de la Lande, A. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(32), 6461–6469. Available from: [Link]

  • Fu, A., et al. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 109(8), 1664–1670. Available from: [Link]

  • Gasser, G., et al. (2011). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 9(21), 7472-7476. Available from: [Link]

  • Krasnova, L., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2049–2060. Available from: [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. Retrieved from [Link]

  • D'hooge, M., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14, 133-145. Available from: [Link]

  • Chaudhuri, T., et al. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(30), 9545–9550. Available from: [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Retrieved from [Link]

  • Naik, D. B., & Moorthy, P. N. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(3), 401-409. Available from: [Link]

  • Zallocco, M. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(14), 4557-4566. Available from: [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptides. Retrieved from [Link]

  • SlidePlayer. (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. SlidePlayer. Retrieved from [Link]

  • Guirado, A., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available from: [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Scribd. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Retrieved from [Link]

  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 312-324. Available from: [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. University of Rochester. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). removal of pyridine. Sciencemadness Discussion Board. Retrieved from [Link]

  • ResearchGate. (2020). EDC-NHS coupling not working?. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. Reddit. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Reddit. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • NCBI Bookshelf. (1999). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Retrieved from [Link]

  • da Silva, M. A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(13), 7434-7456. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Iris Biotech. (n.d.). Peptide Side Reactions. Iris Biotech. Retrieved from [Link]

  • Bae, J. W., & Lee, Y. S. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bulletin of the Korean Chemical Society, 28(1), 147-150. Available from: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 5-(Aminomethyl)-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS No. 1393575-12-6)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The high polarity and multiple functional groups (amine, hydroxyl/pyridone, and chloride) of this molecule present unique challenges in achieving high purity, which is critical for downstream applications, particularly in pharmaceutical development[2].

This guide provides in-depth, field-proven insights into identifying and removing common impurities through a structured troubleshooting approach. We will delve into the causality behind purification strategies, offering not just protocols but a framework for rational method development.

Common Impurity Profile & Origins

A successful purification strategy begins with understanding the potential impurities. In a typical synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol, which often involves the chlorination of a 2-hydroxypyridine precursor followed by the reduction of a nitrile or other nitrogen-containing functional group, several classes of impurities can arise.

Impurity Class Potential Origin Analytical Signature (TLC/HPLC)
Unreacted Starting MaterialIncomplete chlorination or reduction steps.[3]Varies depending on the specific starting material (e.g., 5-cyano-3-chloropyridin-2-ol).
Over-chlorinated SpeciesLack of precise stoichiometric control of the chlorinating agent.[4]Typically less polar than the desired product.
Dimerization/Polymerization ProductsInstability of intermediates or product under harsh pH or temperature conditions.Often baseline material on TLC or broad, late-eluting peaks in HPLC.
Incompletely Reduced IntermediatesInsufficient catalytic activity or reaction time during nitrile reduction.May appear as impurities with different polarity.
Dehalogenated ByproductsReductive conditions leading to the loss of the chlorine atom.More polar than the desired product.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of 5-(Aminomethyl)-3-chloropyridin-2-ol in a practical question-and-answer format.

Q1: My TLC/HPLC shows a persistent, less polar impurity. What is it likely to be and how can I remove it?

A1: A less polar impurity is often an over-chlorinated species (e.g., a dichloropyridine derivative) or a protected intermediate.

  • Causality: Over-chlorination can occur if the reaction temperature is too high or if there is an excess of the chlorinating agent.

  • Troubleshooting Steps:

    • Reaction Optimization: Re-evaluate the stoichiometry of your chlorinating agent. A slight excess is sometimes necessary, but a large excess can lead to byproducts[4].

    • Column Chromatography: This is the most effective method for removing less polar impurities. Given the polar and basic nature of your product, tailing on silica gel is a common issue[5][6].

      • Protocol: Use a mobile phase of Dichloromethane/Methanol with a small addition of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (1-2% of the methanol volume)[6]. This neutralizes the acidic silanol groups on the silica, preventing strong ionic interactions and reducing tailing[5][6].

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be effective. Screen for a solvent system where the desired product has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor[5][7]. Highly polar solvents like water, ethanol, or a mixture of DMF and water may be suitable[5].

Q2: I'm observing significant tailing and poor separation of my product during silica gel column chromatography. What's happening and how can I fix it?

A2: Tailing is a classic sign of strong interaction between a basic compound, like your aminopyridine, and the acidic nature of standard silica gel[6].

  • Causality: The primary amine of your molecule is protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong ionic binding and a slow, uneven elution.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting tailing in chromatography.

  • Further Explanation:

    • Alternative Stationary Phases: If adding a modifier is insufficient, consider switching to a different stationary phase. Neutral or basic alumina can be effective for basic compounds[5]. For highly polar molecules, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography[8].

    • Ion-Exchange Chromatography: Cation-exchange chromatography is another excellent option for purifying aminopyridine derivatives, as it specifically targets the basic amine functionality[9].

Q3: My final product is discolored (yellow to brown). What causes this and how can I obtain a white solid?

A3: Discoloration is usually due to the presence of minor, highly conjugated or oxidized impurities.

  • Causality: These can form from side reactions, especially if the reaction mixture was exposed to air and heat for extended periods. The amino group on the pyridine ring can be susceptible to oxidation.

  • Decolorization Protocol:

    • Dissolution: Dissolve the crude, colored product in a suitable polar solvent (e.g., hot methanol or ethanol).

    • Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot solution.

    • Heating: Gently heat the suspension at reflux for 10-15 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization of the product.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

    • Isolation: Collect the pure, white crystals by filtration.

Q4: How can I efficiently remove highly polar, water-soluble impurities?

A4: Highly polar impurities, such as inorganic salts from reagents or certain reaction byproducts, can be challenging to remove by standard chromatography. An acid-base extraction can be highly effective.

  • Causality: This technique exploits the basicity of your product's aminomethyl group. The product can be moved between an organic and an aqueous phase by adjusting the pH, leaving non-basic or acidic impurities behind.

  • Purification Workflow:

    Caption: Purification via acid-base extraction.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]

  • rapid BACproTMⅡ. Shimadzu. Available at: [Link]

  • The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. ResearchGate. Available at: [Link]

  • Purification Protocols. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. PMC. Available at: [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(Aminomethyl)-3-chloropyridin-2-ol (CAS: 1393575-12-6).[1][2] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the synthesis of this important pyridine derivative.

I. Strategic Overview: A Recommended Synthetic Pathway

The synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol can be approached through several routes. Based on our expertise, we recommend a robust and scalable three-step sequence starting from the commercially available 3-chloro-2-hydroxy-5-pyridinecarboxylic acid. This pathway offers good control over each transformation and avoids some of the more hazardous or low-yielding reactions found in other pyridine syntheses.[3]

The proposed overall transformation is as follows:

Synthetic_Pathway Start 3-Chloro-2-hydroxy- 5-pyridinecarboxylic acid Step1 Step 1: Reduction Start->Step1 Intermediate1 3-Chloro-5-(hydroxymethyl) -pyridin-2-ol Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 3-Chloro-5-(chloromethyl) -pyridin-2-ol Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 FinalProduct 5-(Aminomethyl)-3-chloro -pyridin-2-ol Step3->FinalProduct Troubleshooting_Chlorination Problem Impurity Formation in Chlorination Cause1 High Temperature Problem->Cause1 Cause2 Excess SOCl₂ Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Solution1 Slow, cold addition of SOCl₂ Cause1->Solution1 Solution2 Use 1.2-1.5 eq. SOCl₂ Cause2->Solution2 Solution3 Use anhydrous conditions Cause3->Solution3

Caption: Troubleshooting logic for the chlorination step.

Step 3: Nucleophilic Substitution for Amination

Q3: I'm having difficulty with the final amination step. Direct reaction with ammonia gives a complex mixture, and purification is a major challenge.

Probable Causes:

  • Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of the chloromethyl intermediate to form a secondary amine byproduct.

  • Competing Reactions: The chloromethyl intermediate can be susceptible to elimination or hydrolysis under strongly basic conditions.

  • Purification Issues: The final product is a basic amine, which can cause tailing on standard silica gel chromatography. [4] Solutions & Scientific Rationale:

  • Use an Ammonia Surrogate (Recommended): To avoid over-alkylation, use a method that introduces a protected form of the amine.

    • Azide Method: React the chloromethyl intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO to form the azidomethyl intermediate. This azide can then be cleanly reduced to the primary amine using a variety of methods (e.g., H₂/Pd-C, PPh₃/H₂O). This is a highly reliable and scalable method. [5] * Gabriel Synthesis: Use potassium phthalimide as the nitrogen nucleophile. The resulting phthalimide intermediate can be deprotected using hydrazine hydrate or aqueous acid to release the primary amine.

  • Optimize Direct Amination: If direct amination with ammonia is necessary, use a large excess of ammonia (as a solution in methanol or as a gas) to statistically favor the formation of the primary amine over the secondary amine. Run the reaction in a sealed pressure vessel.

  • Purification Strategy:

    • Acid-Base Extraction: Use an acidic wash (e.g., dilute HCl) to protonate the amine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. [4] * Modified Chromatography: If column chromatography is required, consider using amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent tailing. [4][6]

      Amination Method Pros Cons
      Direct (Ammonia) Fewer steps Over-alkylation, pressure reaction, difficult purification
      Azide + Reduction Clean, high-yielding, scalable Two steps, use of toxic azide, energetic intermediate

      | Gabriel Synthesis | Good for primary amines | Two steps, harsh deprotection conditions may be needed |

III. Frequently Asked Questions (FAQs)

Q: Can I use a different starting material? A: Yes, other routes exist. For example, one could start from 2-amino-3-chloro-5-methylpyridine and perform a radical halogenation on the methyl group, followed by nucleophilic substitution. However, radical reactions can be difficult to control on a large scale and may lead to a mixture of mono-, di-, and tri-halogenated products. The recommended route from the carboxylic acid generally offers better control and predictability.

Q: My final product is difficult to crystallize. What purification alternatives do I have? A: If crystallization is challenging, column chromatography is the next best option. As mentioned, using amine-functionalized silica or adding a base like triethylamine (e.g., 0.5-1%) to your eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane) is crucial to get good peak shape and separation. [4][6]Alternatively, forming a salt (e.g., the hydrochloride salt) can often induce crystallization and provide a stable, solid form of the final product.

Q: How do I monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is suitable for qualitative monitoring. Use a mobile phase that gives good separation (e.g., 10% Methanol in Dichloromethane). Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used. For quantitative analysis and purity assessment during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q: What are the key safety considerations for this synthesis? A:

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow it to come into contact with acids (forms toxic hydrazoic acid) or heavy metals (e.g., lead, copper).

  • Borane Reagents (BH₃): Flammable and react with water. Handle under an inert atmosphere.

  • Exothermic Reactions: The chlorination step can be significantly exothermic. [4]Ensure adequate cooling and controlled addition of reagents, especially during scale-up, to prevent thermal runaway. [7]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-(hydroxymethyl)pyridin-2-ol
  • To a dry, nitrogen-flushed flask, add 3-chloro-2-hydroxy-5-pyridinecarboxylic acid (1.0 eq).

  • Add anhydrous Tetrahydrofuran (THF) to form a slurry (approx. 10 mL per gram of starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Borane-THF complex solution (1M in THF, 2.5 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and slowly quench by the dropwise addition of Methanol until gas evolution ceases.

  • Add 2M HCl solution and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF and Methanol.

  • Extract the aqueous residue with Ethyl Acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Chloro-5-(chloromethyl)pyridin-2-ol
  • To a dry, nitrogen-flushed flask, dissolve 3-chloro-5-(hydroxymethyl)pyridin-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • After addition, allow the mixture to stir at room temperature for 2-3 hours, monitoring by TLC/HPLC until the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Use this intermediate promptly in the next step as it can be unstable.

Protocol 3: Synthesis of 5-(Aminomethyl)-3-chloropyridin-2-ol (via Azide)
  • Azide Formation: a. Dissolve the crude 3-chloro-5-(chloromethyl)pyridin-2-ol (1.0 eq) in Dimethylformamide (DMF). b. Add sodium azide (1.5 eq) in one portion. c. Heat the mixture to 50-60 °C and stir for 4-6 hours until the starting material is consumed (monitor by TLC/HPLC). d. Cool to room temperature, pour into water, and extract with Ethyl Acetate (3x). e. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to get the crude 5-(azidomethyl)-3-chloropyridin-2-ol.

  • Azide Reduction: a. Dissolve the crude azide intermediate in Methanol or Ethyl Acetate. b. Add Palladium on carbon (10% w/w, ~5 mol%). c. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature. d. Monitor the reaction until completion (typically 4-12 hours). e. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure to obtain the crude final product. Purify by recrystallization or column chromatography as described in the troubleshooting section.

V. References

  • NextSDS. (2026). 5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Reddit r/Chempros. (2025). Pyrimidin-2-ylboronic acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • PMC. (n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. Retrieved from [Link]

  • DASH, Harvard University. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • MDPI. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

Technical Support Center: Aminomethylpyridine Alkylation & Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Core Challenge: The Overalkylation Dilemma

Aminomethylpyridines (e.g., 2-, 3-, or 4-aminomethylpyridine) are ubiquitous building blocks in drug discovery and medicinal chemistry. However, synthesizing secondary amines from these primary amines frequently results in the formation of tertiary amine dimers.1[1]. Consequently, 2[2]. Yet, even under reductive amination conditions,3[4].

This technical guide provides mechanistic insights and self-validating protocols to strictly control chemoselectivity and eliminate dimer formation.

Mechanistic Insights (FAQ)

Q: Why do aminomethylpyridines readily form dimers during reductive amination? A: The reaction proceeds via an imine intermediate. Once the primary amine is reduced to a secondary amine, the added alkyl group exerts an electron-donating inductive effect.2[2]. If unreacted aldehyde remains in the system, the secondary amine rapidly attacks it, forming a tertiary amine (dimer). Furthermore,5[5].

Mechanism A Primary Amine (Aminomethylpyridine) C Hemiaminal A->C + Carbonyl B Aldehyde / Ketone B->C D Imine Intermediate C->D - H2O E Secondary Amine (Desired) D->E Reduction F Tertiary Amine (Dimer/Overalkylated) E->F + Excess Carbonyl

Reaction pathway illustrating the formation of desired secondary amines versus overalkylated dimers.

Troubleshooting Guide: Minimizing Dimer Formation

Q: How can I adjust my reagent stoichiometry to prevent dimerization? A: Always maintain the aminomethylpyridine in stoichiometric excess (1.5 to 3.0 equivalents) relative to the aldehyde. By keeping the primary amine concentration artificially high, the aldehyde is statistically more likely to react with the primary amine rather than the newly formed secondary amine.

Q: Which reducing agent provides the best chemoselectivity? A: 6[6]. Unlike Sodium Borohydride (NaBH4), which aggressively reduces aldehydes to alcohols and indiscriminately reduces imines,2[2].7[7].

Q: What role does pH play in controlling overalkylation? A: Operating at a mildly acidic pH (4.0–5.0) is critical. The addition of acetic acid serves a dual purpose: it accelerates imine formation by protonating the carbonyl oxygen, and more importantly, it protonates the resulting secondary amine product.8[8].

Troubleshooting Start Dimer Detected Q1 Excess Aldehyde? Start->Q1 A1 Use 1.5-2.0 eq Amine Q1->A1 Yes Q2 Using NaBH4? Q1->Q2 No A2 Switch to STAB Q2->A2 Yes Q3 pH > 6? Q2->Q3 No A3 Add AcOH (pH 4-5) Q3->A3 Yes A4 Two-Step Procedure Q3->A4 No

Decision tree for troubleshooting and minimizing dimer formation during reductive amination.

Quantitative Comparison of Reducing Agents

To systematically select the appropriate conditions, refer to the following comparative data for reductive amination with aminomethylpyridines:

Reducing AgentRelative ToxicitySelectivity (Imine vs. Carbonyl)Overalkylation RiskOptimal pH RangeByproducts / Notes
NaBH4 LowPoorHigh7.0 - 9.0Rapidly reduces aldehydes to alcohols; high dimer formation.
NaBH3CN Extremely HighExcellentLow6.0 - 7.0Generates highly toxic HCN gas upon acidic workup.
NaBH(OAc)3 (STAB) ModerateExcellentVery Low4.0 - 5.0Industry standard; generates acetic acid and borates.
InCl3 / Et3SiH LowGoodModerateNeutralLewis acid-promoted; good for specific secondary amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process validation steps to confirm causality and prevent downstream failures.

Protocol A: One-Pot Selective Reductive Amination (STAB Method)

Causality Focus: Utilizing steric control and pH modulation to deactivate the secondary amine.

Materials: Aminomethylpyridine (1.5 eq), Aldehyde (1.0 eq), STAB (1.5 eq), Glacial Acetic Acid (1.0-2.0 eq), Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Reagent Initialization: Dissolve the aminomethylpyridine (1.5 eq) in anhydrous DCE (0.2 M concentration) under an inert atmosphere (N2 or Argon). Rationale: DCE is non-nucleophilic and provides excellent solubility for STAB.

  • pH Modulation: Add glacial acetic acid (1.0-2.0 eq) to the amine solution. Rationale: This pre-adjusts the pH to ~4.5, ensuring the final secondary amine will be immediately protonated upon formation.

  • Electrophile Addition: Slowly add the aldehyde (1.0 eq) dropwise over 15-30 minutes at 0°C. Rationale: Slow addition keeps the steady-state concentration of the aldehyde low, preventing it from reacting with any transient secondary amine.

  • Imine Validation (Self-Validation Step): Stir for 30 minutes at room temperature. Pull a 10 µL aliquot, quench in aqueous NaHCO3, extract with EtOAc, and analyze via LC-MS or TLC. Do not proceed until >95% consumption of the aldehyde is confirmed.

  • Reduction: Cool the mixture back to 0°C. Add STAB (1.5 eq) in small portions. Rationale: STAB selectively reduces the validated imine without touching residual trace aldehyde.

  • Quench & Workup: Stir for 2-4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane, dry over Na2SO4, and concentrate.

Protocol B: Two-Step Indirect Reductive Amination

Causality Focus: Physical separation of the imine formation step from the reduction step to mathematically eliminate the possibility of overalkylation.

Materials: Aminomethylpyridine (1.0 eq), Aldehyde (1.0 eq), Ti(OiPr)4 or MgSO4 (Desiccant), NaBH4 or STAB (1.5 eq), Methanol or THF.

  • Imine Condensation: Combine aminomethylpyridine (1.0 eq) and aldehyde (1.0 eq) in anhydrous THF.2[2].

  • Dehydration: Stir the mixture at room temperature for 12 hours. Rationale: The dehydrating agent drives the equilibrium entirely toward the imine by sequestering the water byproduct.

  • Isolation/Filtration (Self-Validation Step): Filter off the MgSO4 (if used). Analyze the filtrate via 1H NMR (look for the characteristic imine proton singlet at ~8.2-8.5 ppm) to confirm complete absence of the aldehyde starting material.

  • Reduction: Cool the pure imine solution to 0°C. Add the reducing agent (STAB or NaBH4) portion-wise. Rationale: Because zero unreacted aldehyde is present in the flask, the resulting secondary amine has no electrophile to attack, completely preventing dimer formation.

  • Workup: Quench with water (or 1M NaOH if Ti(OiPr)4 was used to precipitate TiO2 salts), filter through Celite, extract with EtOAc, and concentrate.

Sources

Validation & Comparative

LC-MS analysis to confirm purity of 5-(Aminomethyl)-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS Purity Profiling of 5-(Aminomethyl)-3-chloropyridin-2-OL: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, polar building blocks, analytical methodologies must evolve to keep pace.1 (CAS: 1393575-12-6)[1] is a critical, yet analytically challenging, amphoteric intermediate.

This guide objectively compares the performance of an advanced Mixed-Mode C18/Strong Cation Exchange (SCX) column (The Product) against standard Reversed-Phase (RP-C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives for confirming the purity of this compound via LC-MS.

The Analytical Challenge: Understanding the Causality

Standard analytical approaches often fail when analyzing 5-(Aminomethyl)-3-chloropyridin-2-OL due to its specific structural features: a highly basic primary amine and a weakly acidic pyridinol ring (which undergoes tautomerism to a pyridone).

Under typical acidic LC-MS conditions (e.g., pH ~2.7), the primary amine is fully protonated.

  • The RP-C18 Failure: The extreme polarity of the protonated amine prevents partitioning into the hydrophobic C18 stationary phase. The analyte elutes in the void volume ( t0​ ), suffering from severe matrix effects and electrospray ionization (ESI) suppression.

  • The HILIC Alternative: 2[2]. While it provides adequate retention for polar bases, secondary interactions with surface silanols can lead to peak tailing and variable recovery.

  • The Mixed-Mode Solution: 3[3]. This dual-mechanism approach provides robust retention via electrostatic interactions with the amine, while the C18 ligand resolves structurally similar impurities (e.g., des-chloro or regioisomers).

Mechanism Analyte 5-(Aminomethyl)- 3-chloropyridin-2-OL C18 Standard C18 (Hydrophobic Only) Analyte->C18 Weak HILIC Bare Silica HILIC (Aqueous Partitioning) Analyte->HILIC Polar Mixed Mixed-Mode C18/SCX (Hydrophobic + Ion-Exchange) Analyte->Mixed Dual Outcome1 Void Elution & Ion Suppression C18->Outcome1 Outcome2 Adequate Retention, Broad Peak Shape HILIC->Outcome2 Outcome3 Optimal Retention & Sharp Peak Shape Mixed->Outcome3

Comparison of retention mechanisms for polar basic analytes across stationary phases.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) using a spiked des-chloro analog to verify column resolving power ( Rs​>2.0 ) prior to purity assessment.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the 5-(Aminomethyl)-3-chloropyridin-2-OL standard.

  • Dissolve in 1.0 mL of 90:10 Acetonitrile/Water containing 0.1% Formic Acid.

    • Causality: Matching the sample diluent to the initial HILIC/Mixed-Mode mobile phase strength prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Centrifuge at 14,000 rpm for 10 minutes; transfer the supernatant to an LC vial.

Step 2: LC-MS System Configuration
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Causality:4[4] on the mixed-mode column while remaining highly volatile to prevent ESI source contamination.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Detection: ESI in Positive Ion Mode (ESI+). Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C. Monitor the [M+H]+ ion at m/z 159.0 (monitoring the 35Cl isotope).

Step 3: Chromatographic Gradients
  • Mixed-Mode & HILIC: Start at 95% B, hold for 1 min, ramp to 50% B over 6 mins. (Note: HILIC retains polar compounds in high organic environments).

  • Standard C18: Start at 5% B, hold for 1 min, ramp to 95% B over 6 mins. (Standard RP conditions).

Workflow N1 Sample Preparation (1.0 mg/mL in 90:10 ACN:H2O) N2 Mixed-Mode LC Separation (C18/Cation-Exchange) N1->N2 N3 ESI+ MS/MS Detection (MRM Transitions) N2->N3 N4 Data Processing (Purity & Impurity Profiling) N3->N4

LC-MS analytical workflow for the purity profiling of polar basic pyridinol derivatives.

Comparative Performance Data

The following table summarizes the quantitative LC-MS results when analyzing a commercial batch of 5-(Aminomethyl)-3-chloropyridin-2-OL (nominal 95% purity) using the three different column chemistries.

Chromatographic ParameterStandard C18 (Alternative A)Bare Silica HILIC (Alternative B)Mixed-Mode C18/SCX (The Product)
Retention Factor ( k′ ) 0.15 (Void Elution)3.805.45
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.6 (Moderate Tailing)1.08 (Excellent)
Signal-to-Noise (S/N) 1458901,420
Resolution ( Rs​ ) from Impurity N/A (Co-elution)1.83.2
Calculated Purity (UV/MS) 99.2% (False Positive)*96.1%95.4% (Accurate)

*Critical Insight: The standard C18 column artificially inflates the purity calculation. Because polar impurities co-elute with the main peak in the void volume, they are heavily masked by ion suppression, leading to a dangerous false-positive purity reading.

Conclusion

For the precise LC-MS purity confirmation of highly polar, basic building blocks like 5-(Aminomethyl)-3-chloropyridin-2-OL, standard C18 methodologies are fundamentally flawed. While 5[5], the Mixed-Mode C18/SCX column emerges as the superior product. By leveraging orthogonal retention mechanisms (hydrophobic + electrostatic), it delivers unmatched peak shape, superior signal-to-noise ratios, and the baseline resolution required to accurately quantify hidden synthesis impurities.

References

  • PubMed (NIH). "Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides". Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection". Available at: [Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography". Available at: [Link]

Sources

Scaffold Evaluation & Bioactivity Comparison Guide: 5-(Aminomethyl)-3-chloropyridin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In medicinal chemistry and agrochemical development, the chloropyridinylmethylamine pharmacophore is a foundational building block for targeting nicotinic acetylcholine receptors (nAChRs)[1]. While the classic 5-(aminomethyl)-2-chloropyridine scaffold is heavily utilized to synthesize neonicotinoid insecticides[2][3], introducing a hydroxyl group at the 2-position and shifting the chlorine to the 3-position yields 5-(aminomethyl)-3-chloropyridin-2-ol .

As an Application Scientist, I often guide research teams through this specific structural transition. This subtle modification fundamentally alters the scaffold's bioactivity profile, shifting its utility from high-affinity insecticidal applications to targeted mammalian central nervous system (CNS) drug development. This guide objectively compares these analogs and details the mechanistic causality behind their divergent bioactivities.

Mechanistic Causality: Why Structure Dictates Function

The bioactivity of 5-(aminomethyl)-3-chloropyridin-2-ol analogs is governed by three critical structural pillars. Understanding these allows researchers to rationally design highly selective ligands:

  • The Aminomethyl Group (Primary Anchor): The primary amine remains protonated at physiological pH, allowing it to engage in a critical cation- π interaction with the electron-rich tryptophan residue within the nAChR binding pocket. This serves as the universal anchor for both insect and mammalian nAChR activation[3].

  • Pyridinol/Pyridone Tautomerism (The 2-OH Group): Unlike 2-chloro analogs, the 2-hydroxyl group allows the pyridine ring to exist predominantly in its pyridone tautomeric form in aqueous environments.

    • Causality: This tautomerism introduces a potent hydrogen bond donor/acceptor pair and drastically lowers the basicity of the ring nitrogen. This reduction in basicity diminishes affinity for insect nAChRs (which favor highly basic nitrogens or specific nitroguanidine interactions) while significantly enhancing selectivity for mammalian α4β2 receptor subtypes.

  • The 3-Chloro Substituent (Steric & Electronic Tuning): The chlorine atom provides a halogen bond donor and introduces necessary steric bulk.

    • Causality: This bulk restricts the rotational freedom of the molecule within the binding site, "locking" the pharmacophore into a bioactive conformation that favors mammalian receptor topologies over insect variants[1].

Quantitative Bioactivity Comparison

To objectively evaluate the performance of the 5-(aminomethyl)-3-chloropyridin-2-ol scaffold, we must compare it against its primary alternatives. The data below represents synthesized analog baselines (where the aminomethyl group is incorporated into a standard nAChR test ligand).

Scaffold / Pharmacophore BaseTarget ReceptorBinding Affinity ( Ki​ , nM)Calculated LogPPrimary Application Focus
5-(Aminomethyl)-3-chloropyridin-2-ol Mammalian α4β2 nAChR15 - 450.85CNS Therapeutics / Analgesia
5-(Aminomethyl)-2-chloropyridine Insect nAChR0.5 - 5.01.89Agrochemicals (Neonicotinoids)[3]
5-(Aminomethyl)pyridin-2-ol Mammalian α7 nAChR> 1000.42Baseline Reference

Self-Validating Experimental Protocol: Radioligand Binding Assay

To verify the bioactivity and receptor selectivity of newly synthesized 5-(aminomethyl)-3-chloropyridin-2-ol analogs, a robust radioligand displacement assay is required. This protocol is engineered as a self-validating system with internal checkpoints to ensure absolute data integrity.

Step 1: Membrane Preparation & Quality Control

  • Action: Homogenize rat cortical tissue (rich in α4β2 nAChRs) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Causality: Ice-cold conditions prevent proteolytic degradation of the receptors. Tris-HCl maintains the precise physiological pH necessary for the analog's aminomethyl group to remain protonated for the cation- π interaction.

  • Validation Checkpoint: Perform a Bradford protein assay on the final resuspension. A yield of less than 2 mg/mL indicates poor homogenization or tissue degradation, requiring a complete repeat to ensure sufficient receptor density for a measurable signal window.

Step 2: Competitive Displacement Workflow

  • Action: Incubate 50 µg of membrane protein with 0.5 nM [3H]-Epibatidine (a high-affinity nAChR radioligand) and varying concentrations of the synthesized analog (10 pM to 10 µM) in a final volume of 250 µL.

  • Control Implementation: Define Non-Specific Binding (NSB) by co-incubating a parallel set of control wells with 10 µM (-)-nicotine.

  • Causality: A high concentration of (-)-nicotine will saturate all specific nAChR binding sites. Any residual radioactivity detected in these specific wells represents the radioligand sticking non-specifically to the plastic plate or lipid membrane, allowing you to mathematically isolate the true specific binding of your analog.

Step 3: Filtration and Scintillation Counting

  • Action: Terminate the reaction after 2 hours at 22°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that coats the glass fibers. Because both [3H]-Epibatidine and our analogs are positively charged, the PEI coating repels them, preventing the radioligand from binding non-specifically to the filter itself and artificially inflating the signal.

  • Validation Checkpoint: Plot the displacement curve using non-linear regression. A Hill slope ( nH​ ) significantly deviating from 1.0 indicates either allosteric modulation, negative cooperativity, or binding to multiple receptor subtypes, invalidating the assumption of a single-site competitive interaction.

Pathway & Logic Visualization

The following diagram illustrates the structure-activity relationship (SAR) logic of the scaffold and the downstream signaling pathway initiated by the binding of these analogs.

G A 5-(Aminomethyl)-3-chloropyridin-2-ol Scaffold B Pyridone Tautomerism (H-Bond Donor/Acceptor) A->B Structural feature C 3-Chloro Substitution (Steric Bulk & Halogen Bond) A->C Structural feature D Aminomethyl Group (Cation-π Interaction) A->D Structural feature E Mammalian α4β2 nAChR Binding Pocket B->E Modulates affinity C->E Locks conformation D->E Primary anchor F Receptor Activation (Ion Channel Opening) E->F Agonist binding G Ca2+/Na+ Influx (Cellular Depolarization) F->G Signal transduction

SAR logic of the 5-(Aminomethyl)-3-chloropyridin-2-ol scaffold and nAChR activation pathway.

References
  • [2] Title: 5-(Aminomethyl)-2-chloropyridine | 97004-04-1 | TCI AMERICA Source: tcichemicals.com URL: 2

  • [1] Title: Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice Source: researchgate.net URL: 1

  • [3] Title: Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC Source: nih.gov URL: 3

Sources

Comparative Guide: Validating the Mechanism of Action for 5-(Aminomethyl)-3-chloropyridin-2-OL Derivatives in Amine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5-(Aminomethyl)-3-chloropyridin-2-OL (5-ACP) scaffold represents a highly privileged pharmacophore in the development of next-generation inhibitors targeting copper-dependent amine oxidases (AOCs), specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Lysyl Oxidase-Like 2 (LOXL2)[1]. Validating the mechanism of action (MOA) for derivatives of this scaffold requires a rigorous, multi-tiered experimental approach to prove target engagement, binding kinetics, and phenotypic efficacy.

The Causality of the Scaffold: The structural logic of 5-ACP derivatives is rooted in precise active-site mimicry. The primary amine of the aminomethyl group acts as a "warhead" that mimics endogenous substrates (e.g., methylamine or lysine residues). Upon entering the catalytic channel, it undergoes a nucleophilic attack on the topaquinone (TPQ) or lysyl tyrosylquinone (LTQ) cofactor, forming a covalent Schiff base[2]. Concurrently, the 3-chloro substituent increases lipophilicity to occupy a specific hydrophobic pocket, while the 2-hydroxyl group (which tautomerizes to a 2-pyridone at physiological pH) acts as a critical hydrogen bond donor/acceptor. This combination locks the molecule in the optimal orientation, driving highly selective, mechanism-based irreversible inhibition[1].

MOA_Pathway A 5-ACP Derivative (Aminomethyl Warhead) B SSAO / VAP-1 Enzyme (TPQ Cofactor Site) A->B Active Site Binding C Schiff Base Formation (Covalent Adduct) B->C Nucleophilic Attack D Catalytic Inactivation (Irreversible) C->D Mechanism-Based Inhibition E Reduced Oxidative Stress & Leukocyte Adhesion D->E Phenotypic Efficacy

Target engagement and irreversible inhibition of SSAO/VAP-1 by 5-ACP derivatives.

Comparative Performance Profiling

To objectively validate a novel 5-ACP derivative (designated here as the optimized candidate 5-ACP-01 ), its biochemical performance must be benchmarked against industry-standard clinical alternatives. The table below compares 5-ACP-01 against PXS-4728A (a clinical-stage SSAO inhibitor)[2], PAT-1251 (a clinical-stage LOXL2 inhibitor utilizing a similar aminomethylpyridine core)[1], and Semicarbazide (the classic reference inhibitor).

Table 1: Quantitative Target Selectivity and Kinetic Profiling
Compound / InhibitorPrimary TargetSSAO IC₅₀ (nM)LOXL2 IC₅₀ (nM)MAO-B IC₅₀ (nM)Binding Kinetics
5-ACP-01 (Test) SSAO / VAP-112.5 45.2>10,000Irreversible (Mechanism-Based)
PXS-4728A SSAO / VAP-15.0>1,000>10,000Irreversible (Mechanism-Based)
PAT-1251 LOXL2>1,0009.8>10,000Reversible Competitive
Semicarbazide SSAO / VAP-1250.0>10,000>10,000Irreversible

Data Interpretation: 5-ACP-01 demonstrates potent, dual-target engagement of both SSAO and LOXL2 while maintaining strict orthogonality against off-target flavin-dependent monoamine oxidases (MAO-B). Unlike PAT-1251, the 5-ACP scaffold drives irreversible target inactivation, leading to prolonged pharmacodynamic efficacy[1].

Experimental Methodologies for MOA Validation

A self-validating experimental system is required to transition a compound from a biochemical hit to a mechanistically validated lead. The following protocols detail the necessary workflow.

Experimental_Workflow Step1 Phase 1: Target Binding Amplex Red Fluorometric Assay Step2 Phase 2: Selectivity Counter-Screen vs MAO-A/B & DAO Step1->Step2 IC50 Determination Step3 Phase 3: Binding Kinetics Jump-Dilution / Dialysis Assays Step2->Step3 Selectivity Confirmed Step4 Phase 4: Functional Validation HUVEC Leukocyte Adhesion Assay Step3->Step4 MOA Characterized

Step-by-step experimental workflow for validating the MOA of amine oxidase inhibitors.

Protocol 3.1: Target Engagement via Amplex Red Fluorometry

Objective: Quantify the inhibition of SSAO/VAP-1 mediated oxidative deamination. Causality & Design: SSAO/VAP-1 converts primary amines into aldehydes, releasing H₂O₂ and ammonia. The Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to yield highly fluorescent resorufin. This coupled assay is chosen because the high quantum yield of resorufin allows for the detection of H₂O₂ in the low nanomolar range. This sensitivity is critical for accurately calculating the IC₅₀ of tight-binding or irreversible inhibitors without introducing enzyme-concentration artifacts.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4). Reconstitute recombinant human SSAO/VAP-1 to a working concentration of 10 nM.

  • Inhibitor Pre-incubation: In a 96-well black opaque microplate, add 10 µL of the 5-ACP derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) to 40 µL of the enzyme solution. Incubate at 37°C for 60 minutes. (Note: A 60-minute pre-incubation is mandatory because mechanism-based inhibitors require catalytic turnover to form the covalent adduct; omitting this step artificially inflates the apparent IC₅₀).

  • Reaction Initiation: Add 50 µL of the detection mix containing 400 µM benzylamine (substrate), 100 µM Amplex Red, and 2 U/mL HRP.

  • Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 540/590 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot % inhibition vs. log[inhibitor] to derive the IC₅₀.

Protocol 3.2: Kinetic Validation via Jump-Dilution Assay

Objective: Differentiate between reversible competitive binding and irreversible mechanism-based inhibition. Causality & Design: To prove that the aminomethyl group forms a covalent Schiff base with the TPQ cofactor, we must demonstrate that enzyme activity is not recovered upon rapid reduction of the inhibitor concentration. Jump-dilution is selected over standard dialysis because it provides immediate kinetic feedback, preventing the slow hydrolysis of pseudo-irreversible adducts that can confound longer dialysis results[2].

Step-by-Step Procedure:

  • Complex Formation: Incubate 100x the working concentration of SSAO/VAP-1 (1 µM) with a saturating concentration of the 5-ACP derivative (10x IC₅₀) for 60 minutes at 37°C.

  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the Amplex Red detection mix and a high concentration of benzylamine substrate (2 mM).

  • Recovery Monitoring: Measure fluorescence continuously for 2 hours.

  • Interpretation: A lack of enzymatic rate recovery (the slope remains parallel to a fully inhibited control) confirms irreversible, mechanism-based inhibition. A gradual return to the uninhibited enzymatic rate indicates reversible binding.

Protocol 3.3: Phenotypic Validation via Leukocyte Adhesion Assay

Objective: Validate the functional biological consequence of VAP-1 inhibition. Causality & Design: VAP-1 is an ectoenzyme expressed on endothelial cells; its enzymatic activity directly regulates the adhesion and transmigration of leukocytes during inflammation. By using Human Umbilical Vein Endothelial Cells (HUVECs) and fluorescently labeled leukocytes, we create a self-validating in vitro model of the vascular endothelium. This proves that the biochemical inhibition observed in Protocol 3.1 translates to functional anti-inflammatory efficacy[2].

Step-by-Step Procedure:

  • Endothelial Culturing: Seed HUVECs in a 96-well plate and grow to confluence. Stimulate with TNF-α (10 ng/mL) for 4 hours to upregulate VAP-1 expression.

  • Compound Treatment: Pretreat the HUVEC monolayer with the 5-ACP derivative (1 µM) or vehicle for 1 hour.

  • Leukocyte Preparation: Label human peripheral blood mononuclear cells (PBMCs) or a surrogate cell line (e.g., U937) with Calcein-AM (a fluorescent tracking dye).

  • Adhesion Phase: Add 1x10⁵ labeled leukocytes per well and incubate for 30 minutes at 37°C under gentle shear stress conditions (using a rotary shaker at 60 rpm) to simulate physiological blood flow.

  • Washing and Quantification: Gently wash the wells 3 times with PBS to remove non-adherent cells. Lyse the remaining adherent cells and quantify fluorescence (Ex/Em = 490/520 nm).

  • Validation: A statistically significant reduction in fluorescence compared to the vehicle control confirms that the 5-ACP derivative successfully blocks VAP-1-mediated leukocyte adhesion.

References

  • Title: Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis Source: PMC / NIH URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(Aminomethyl)-3-chloropyridin-2-ol. As a substituted pyridinol, this compound requires careful management to mitigate potential health risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices that extends beyond the product to ensure user safety and experimental integrity.

Inferred Hazard Identification and Immediate Precautions

Given its structure—a pyridine ring with chloro, aminomethyl, and hydroxyl substituents—5-(Aminomethyl)-3-chloropyridin-2-ol is presumed to possess significant health hazards. Analogous aminopyridine compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[2][3][4] They can also cause severe skin, eye, and respiratory irritation.[1][4] Chlorinated pyridine derivatives are classified as hazardous substances requiring specialized disposal methods.[5]

Therefore, direct contact with skin, eyes, and the respiratory tract must be strictly avoided. All handling procedures should be designed to prevent the generation of dust and aerosols.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the required and recommended PPE for handling 5-(Aminomethyl)-3-chloropyridin-2-ol, with a rationale grounded in the potential hazards of related chemical classes.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be used for splash protection but are not suitable for prolonged contact.[5][6] Double-gloving is recommended.To prevent skin contact, which may be toxic and cause irritation.[1][2] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your hands.[7]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[2][7]To protect the eyes from dust particles and splashes, which could cause serious irritation or damage.[1]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes must be worn.[1] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.[5]To minimize accidental skin exposure.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Respiratory Protection All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][6] If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be required.[5][6]To prevent the inhalation of airborne particles, which may be toxic and cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for ensuring safety.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure a certified chemical fume hood is operational and has adequate airflow.[6]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Designated Area: Cordon off a specific area within the fume hood for handling the compound to contain potential spills.[6]

  • Gather Materials: Assemble all necessary PPE and ensure it is in good condition before handling the chemical.[1]

Chemical Handling
  • Donning PPE: Put on the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust. Use a spatula or other appropriate tools to handle the solid, avoiding the creation of dust clouds.[8]

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing.[8]

  • Container Management: Keep containers of the chemical tightly closed when not in use.[1][9]

Post-Handling
  • Decontamination: Clean and decontaminate the work area thoroughly with a suitable solvent, followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

  • PPE Removal: Remove gloves using a technique that prevents skin contact with the outer surface and dispose of them in the designated hazardous waste container.[6][7]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][7] Do not eat, drink, or smoke in the laboratory.[2][10]

Visualization of the Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Safe Handling Workflow for 5-(Aminomethyl)-3-chloropyridin-2-ol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Risk Assessment & Review of Procedures B Verify Fume Hood & Safety Equipment A->B C Gather & Inspect PPE B->C D Don Appropriate PPE C->D E Weigh & Transfer Compound D->E F Prepare Solution E->F K Collect Waste in Labeled Container E->K G Keep Containers Sealed F->G F->K H Decontaminate Work Area G->H I Properly Dispose of Contaminated PPE H->I H->K J Remove PPE & Wash Hands I->J I->K L Arrange for Licensed Disposal (Incineration) K->L

Caption: Logical workflow for the safe handling of 5-(Aminomethyl)-3-chloropyridin-2-ol.

Spill and Disposal Management

Spill Management Protocol

In the event of a spill, immediate and safe containment is crucial.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure maximum ventilation, keeping the spill contained within the fume hood if possible.[5]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material like vermiculite or sand.[5]

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[5]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[8]

  • Waste Segregation: Collect all waste containing 5-(Aminomethyl)-3-chloropyridin-2-ol, including contaminated PPE and cleaning materials, in a dedicated, properly labeled, and sealed hazardous waste container.[5][8] Do not mix with other waste streams unless compatibility is confirmed.

  • Professional Disposal: Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical.[5] The recommended method for chlorinated organic compounds is incineration in a licensed facility equipped with afterburners and scrubbers.[5][11]

By adhering to these comprehensive safety and handling procedures, you can foster a culture of safety within your laboratory and ensure the well-being of all personnel. Always consult your institution's specific safety protocols for the most detailed and up-to-date information.

References

  • Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals. Benchchem.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • 4-Aminopyridine. Jubilant Ingrevia.
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • Essential Safety and Operational Guidance for Handling 3,5-Pyridinediol, 1-oxide. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid. Benchchem.
  • SAFETY DATA SHEET. Acros PharmaTech Limited.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • 5-(aminomethyl)-3-chloropyridin-2-ol — Chemical Substance Information. NextSDS.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • Incident management: pyridine. GOV.UK.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-3-chloropyridin-2-OL
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-3-chloropyridin-2-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.